Cabazitaxel-d9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i3D3,4D3,5D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-MOAUBYJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Cabazitaxel-d9 and its primary use in research
This document provides a comprehensive overview of Cabazitaxel-d9, detailing its core properties, its primary application in research as an internal standard for Cabazitaxel (B1684091), and the extensive research landscape of Cabazitaxel itself. It is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information.
Introduction to this compound
This compound is the deuterium-labeled form of Cabazitaxel.[1][2] In this molecule, nine hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic substitution increases the molecular weight of the compound without significantly altering its chemical properties.[2]
Primary Use in Research:
The primary and critical role of this compound in a research setting is as an internal standard for the accurate quantification of Cabazitaxel in biological samples.[1][3] In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample.[3] Because this compound behaves almost identically to Cabazitaxel during sample preparation and analysis but is distinguishable by its higher mass, it allows for precise correction of any sample loss or variability, thereby ensuring highly accurate measurement of the non-labeled drug's concentration.[1] This technique is fundamental in pharmacokinetic and metabolic studies.[2]
Cabazitaxel: The Active Compound
Cabazitaxel, sold under the brand name Jevtana, is a second-generation, semi-synthetic taxane (B156437) derivative.[4][5][6][7] It is a potent antineoplastic agent that was specifically developed to overcome resistance to other taxane chemotherapies, such as docetaxel (B913).[4][8]
Primary Clinical Application:
Cabazitaxel, in combination with prednisone (B1679067), is approved for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC) who have previously been treated with a docetaxel-containing regimen.[7][9][10] Its development and approval filled a critical need for effective second-line chemotherapy in patients whose disease has progressed after initial taxane therapy.[7][11][12]
Mechanism of Action
Cabazitaxel's cytotoxic effect stems from its role as a microtubule inhibitor, a mechanism it shares with other taxanes.[4][5][13] However, its structural modifications give it a distinct advantage in resistant cancer cells.
-
Microtubule Stabilization : Cabazitaxel binds to the β-tubulin subunit of microtubules.[4][6][9] This binding promotes the assembly of tubulin into microtubules and simultaneously inhibits their disassembly.[5][9]
-
Mitotic Arrest : The resulting stabilization of microtubules is disruptive to the dynamic process of mitotic spindle formation, which is essential for cell division.[9] This interference halts the cell cycle in the G2/M phase, preventing cancer cells from successfully dividing.[14]
-
Induction of Apoptosis : The sustained mitotic arrest ultimately triggers programmed cell death (apoptosis) in the cancer cells.[4]
-
Overcoming Drug Resistance : A key feature of Cabazitaxel is its low affinity for the P-glycoprotein (P-gp) efflux pump.[7][9] P-gp is a protein that actively transports chemotherapy drugs out of cancer cells, and its overexpression is a common mechanism of resistance to docetaxel.[7] Because Cabazitaxel is a poor substrate for P-gp, it can accumulate to effective cytotoxic concentrations inside resistant tumor cells.[7]
Caption: Mechanism of Cabazitaxel action and its advantage in overcoming P-gp-mediated drug resistance.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of Cabazitaxel in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Exposure Time | IC50 (nM) | Reference |
| SK-hep-1 | Hepatocellular Carcinoma | 72 h | 0.84 | [14] |
| SK-sora-5 (Sorafenib-resistant) | Hepatocellular Carcinoma | 72 h | 0.73 | [14] |
| C4-2B | Prostate Cancer | 48 h | 2.8 | [15] |
| C4-2B | Prostate Cancer | 72 h | 4.96 | [15] |
| PC3 | Prostate Cancer | 48 h | 3.8 | [15] |
| PC3 | Prostate Cancer | 72 h | 3.45 | [15] |
| DU-145 | Prostate Cancer | - | 0.6 | [16] |
| 22Rv1 | Prostate Cancer | - | 0.7 | [16] |
| P388 | Lymphoblastic Leukemia | 4 days | 4 - 41 (range) | [3][17] |
| HL-60 | Promyelocytic Leukemia | 4 days | 4 - 41 (range) | [3][17] |
| Calc18 | Breast Carcinoma | 4 days | 4 - 41 (range) | [3][17] |
| KB | Cervical Adenocarcinoma | 4 days | 4 - 41 (range) | [3][17] |
| P-gp expressing (drug-resistant) | Various | - | 16 - 414 | [3] |
Table 2: Pharmacokinetic Parameters of Cabazitaxel
| Parameter | Value | Species/Context | Reference |
| Metabolism | Extensively in the liver (≥95%) | Human | [9][13] |
| Primary Metabolizing Enzyme | CYP3A4 (80-90%) | Human | [9][13] |
| Protein Binding | 89-92% (mainly albumin and lipoproteins) | Human | [9][13] |
| Elimination Route | Primarily fecal (76% as metabolites) | Human | [5][9][13] |
| Renal Excretion | <4% of dose | Human | [5][9][13] |
| Volume of Distribution (Vd) | 2,034 ± 1,495 L/m² (Large and variable) | Human | [5] |
| Clearance | 27.3 ± 9.7 L/hour/m² | Human | [5] |
Table 3: Key Efficacy Results from the Phase III TROPIC Trial
This pivotal trial compared Cabazitaxel plus prednisone to mitoxantrone (B413) plus prednisone in patients with mCRPC who had progressed after docetaxel therapy.
| Endpoint | Cabazitaxel + Prednisone | Mitoxantrone + Prednisone | Hazard Ratio (HR) / p-value | Reference |
| Median Overall Survival | 15.1 months | 12.7 months | HR=0.72; p<0.0001 | [11] |
| Median Progression-Free Survival | 2.8 months | 1.4 months | HR=0.74; p<0.0001 | [11][17] |
| Tumor Response Rate | 14.4% | 4.4% | p=0.0005 | [11] |
| PSA Response Rate (≥50% decline) | 39.2% | 17.8% | p=0.0002 | [11] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay
This protocol outlines the determination of IC50 values using a standard cell viability assay (e.g., MTT or CCK8).
-
Cell Culture: Culture the desired cancer cell line (e.g., PC-3) in appropriate media and conditions until they reach approximately 80% confluence.
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Cabazitaxel in DMSO.[16] Create a series of dilutions in cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 100 nM).[16] Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various Cabazitaxel concentrations or the vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[14][15]
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of CCK8 or MTT solution) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the log of the inhibitor concentration against the normalized response and use a non-linear regression model (variable slope) to calculate the IC50 value.[15]
Caption: Experimental workflow for determining the in vitro IC50 of Cabazitaxel.
Protocol: Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[18]
-
Reagent Preparation: Use purified tubulin (e.g., from porcine brain) at a concentration of 6 µM in a polymerization buffer containing GTP.[18] Prepare Cabazitaxel at various concentrations.
-
Assay Setup: In a temperature-controlled spectrophotometer set to 37°C, mix the tubulin with the different concentrations of Cabazitaxel.
-
Polymerization Measurement: Initiate polymerization and monitor the increase in optical density (OD) at 350 nm over time. The rate of polymerization is expressed as ΔOD/min.[18]
-
Data Analysis: Determine the concentration of Cabazitaxel that reduces the lag time for polymerization by 50% (LT50).[18]
-
Depolymerization Assay (Optional): To assess stabilization, polymerize tubulin (9 µM) first, then induce depolymerization by reducing the temperature to 8°C in the presence of the drug.[18] Monitor the decrease in OD. Calculate the concentration that inhibits cold-induced disassembly by 50% (dIC50).[18]
Protocol: In Vivo Antitumor Activity (Xenograft Model)
This protocol describes a typical subcutaneous xenograft study in mice.[19]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).[19] All procedures must be approved by an Animal Care and Use Committee.[18][19]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3) into the flank of each mouse.[18]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment groups (e.g., saline control, Cabazitaxel).[19]
-
Drug Administration: Administer Cabazitaxel intravenously via the tail vein at a specified dose and schedule (e.g., 10 mg/kg every other day for 5 doses).[19] The drug is typically formulated in a solution such as polysorbate 80/ethanol/glucose.[18]
-
Monitoring: Measure tumor volume (using calipers, Volume = 0.5 × length × width²) and mouse body weight every few days.[19] Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are then excised and may be used for further analysis.
-
Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to determine antitumor efficacy.
Protocol: Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study where this compound would be essential.
-
Animal Model: Use male Sprague-Dawley rats (220 ± 20 g).[19] Fast rats for 12 hours prior to the study.
-
Internal Standard Preparation: Prepare a stock solution of this compound to be used as the internal standard during sample analysis.
-
Drug Administration: Administer Cabazitaxel intravenously at a specific dose (e.g., 8 mg/kg).[19]
-
Sample Collection: Collect blood samples (e.g., 300 µL) from the orbital sinus or tail vein at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).[19] Collect samples into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 8000 rpm for 10 min) to separate the plasma.[19] Store the plasma at -20°C until analysis.
-
Sample Analysis (LC-MS):
-
Thaw plasma samples.
-
Add a precise amount of the this compound internal standard solution to each plasma sample.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the drug and the standard.
-
Inject the extracted sample into an LC-MS system.
-
Quantify the amount of Cabazitaxel by comparing its peak area to the peak area of the known amount of this compound.
-
-
Pharmacokinetic Analysis: Plot the plasma concentration of Cabazitaxel versus time. Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Caption: Logical relationship of Cabazitaxel's role in the treatment sequence for mCRPC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1383572-19-7 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Comprehensive Guide To Cabazitaxel: From Mechanism To Market | OCTAGONCHEM [octagonchem.com]
- 5. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cabazitaxel (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. Cabazitaxel: a new drug for metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. Cabazitaxel, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ritonavir reverses resistance to docetaxel and cabazitaxel in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Critical appraisal of cabazitaxel in the management of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Preparation and Evaluation of Cabazitaxel-Loaded Bovine Serum Albumin Nanoparticles for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Cabazitaxel-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cabazitaxel-d9, a deuterated isotopologue of the potent chemotherapeutic agent Cabazitaxel (B1684091). This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analyses, and the development of analytical methods for Cabazitaxel.
This compound is a stable, non-radioactive isotopically labeled compound that serves as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1][2] The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug in complex biological matrices.
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from a readily available precursor, 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the yew tree.[3][4] The synthetic strategy involves the protection of hydroxyl groups, methylation, side-chain coupling, and deprotection. The deuterium atoms are introduced via a deuterated reagent during the synthesis.
A plausible synthetic route, adapted from known methods for Cabazitaxel synthesis, is outlined below.[5] The key step for deuterium incorporation involves the use of a deuterated protecting group for the side chain.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound from 10-deacetylbaccatin III.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a representative example based on known synthetic methods for Cabazitaxel.
-
Protection of 10-DAB: 10-Deacetylbaccatin III is selectively protected at the C7 and C10 hydroxyl groups using a suitable protecting agent.
-
Protection of C13 Hydroxyl: The hydroxyl group at the C13 position is then protected.
-
Methylation: The protected intermediate is subjected to methylation to introduce methyl groups at the C7 and C10 positions.
-
Selective Deprotection: The protecting group at the C13 position is selectively removed.
-
Side-Chain Coupling: The resulting intermediate is coupled with a deuterated oxazolidine carboxylic acid side chain. The deuterium atoms are typically located on the tert-butyl group of the side chain.
-
Final Deprotection: The remaining protecting groups are removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for assessing the chemical purity of Cabazitaxel and its deuterated analog.[6] A validated stability-indicating RP-HPLC method is essential for separating this compound from any impurities or degradation products.[1]
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose.
Table 2: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₅H₄₈D₉NO₁₄ |
| Monoisotopic Mass | 844.48 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed m/z [M+H]⁺ | 845.49 |
The isotopic purity is determined by analyzing the distribution of isotopologues in the mass spectrum. The percentage of the d9 species relative to all other deuterated and undeuterated species is calculated to determine the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound. ¹H NMR and ¹³C NMR spectra are compared with those of an unlabeled Cabazitaxel reference standard to ensure structural integrity. The absence of signals corresponding to the protons that have been replaced by deuterium in the ¹H NMR spectrum confirms the positions of deuteration.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps to ensure the quality and integrity of the final product.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis and thorough characterization of this compound are essential for its application as a reliable internal standard in quantitative bioanalysis. The methodologies described in this guide, including a proposed synthetic pathway and detailed characterization protocols, provide a framework for researchers and drug development professionals. The use of well-characterized this compound will contribute to the generation of high-quality pharmacokinetic and metabolic data for Cabazitaxel, ultimately supporting its safe and effective clinical use.
References
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. almacgroup.com [almacgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
Physicochemical Properties of Cabazitaxel-d9 for Analytical Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Cabazitaxel-d9, a deuterated analog of the potent anti-cancer agent Cabazitaxel. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical methodologies, particularly in pharmacokinetic and metabolic studies.
Introduction
Cabazitaxel is a second-generation taxane, a class of microtubule inhibitors, approved for the treatment of patients with metastatic castration-resistant prostate cancer.[1] It is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III.[2] Cabazitaxel functions by binding to tubulin, promoting its assembly into microtubules while simultaneously inhibiting their disassembly. This stabilization of microtubules leads to cell cycle arrest and apoptosis.[1] A key advantage of Cabazitaxel is its low affinity for the P-glycoprotein (P-gp) efflux pump, which contributes to its activity in tumors that have developed resistance to other taxanes like docetaxel.[1]
This compound is a stable, isotopically labeled version of Cabazitaxel, where nine hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing for its clear differentiation from the unlabeled drug in mass spectrometry-based assays.[3] Consequently, this compound serves as an ideal internal standard for the accurate quantification of Cabazitaxel in various biological matrices.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound and its non-deuterated counterpart, Cabazitaxel, are summarized in the tables below. These properties are critical for the development and validation of analytical methods.
Table 1: General Physicochemical Properties
| Property | This compound | Cabazitaxel | Reference(s) |
| Chemical Formula | C₄₅H₄₈D₉NO₁₄ | C₄₅H₅₇NO₁₄ | [4][5] |
| Molecular Weight | 845.0 g/mol | 835.9 g/mol | [4][5] |
| Appearance | Solid | Crystalline solid | [4][5] |
| Purity | ≥99% deuterated forms (d₁-d₉) | ≥98% | [4][5] |
| Melting Point | Not explicitly reported | ~170 °C | [1] |
| pKa (Strongest Acidic) | Not explicitly reported | 11.96 | [6] |
| UV/Vis. λmax | Not explicitly reported | 229 nm | [5] |
Table 2: Solubility Data
| Solvent | This compound Solubility | Cabazitaxel Solubility | Reference(s) |
| DMSO | Soluble | ~5 mg/mL | [4][5] |
| Methanol (B129727) | Soluble | Not explicitly reported | [4] |
| Ethanol | Not explicitly reported | ~1.5 mg/mL | [5] |
| Dimethylformamide (DMF) | Not explicitly reported | ~5 mg/mL | [5] |
| Aqueous Buffers | Sparingly soluble | Sparingly soluble (~0.1 mg/mL in a 1:10 DMSO:PBS solution, pH 7.2) | [5] |
Experimental Protocols for Analytical Characterization
The accurate quantification of Cabazitaxel in biological samples is crucial for pharmacokinetic and clinical studies. The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS methods, ensuring high precision and accuracy. Below are representative experimental protocols for the analysis of Cabazitaxel.
Table 3: Exemplar Analytical Methodologies for Cabazitaxel Quantification
| Parameter | RP-HPLC Method for Bulk and Injection Dosage Form | LC-MS/MS Method for Human Plasma |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) | Zorbax Extend C18 |
| Mobile Phase | Isocratic elution with a mixture of 0.1M NaH₂PO₄ and methanol (60:40 v/v) | Gradient mixture of 10mM ammonium (B1175870) hydroxide (B78521) and methanol |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 254 nm | Turbo ion spray ionization in positive ion multiple reaction monitoring mode |
| Internal Standard | Not specified for this HPLC method | Deuterated Cabazitaxel (this compound) |
| Sample Preparation | Dilution with mobile phase | Liquid-liquid extraction with tert-butyl methyl ether |
| Linearity Range | 24-72 µg/mL | 1.0-150 ng/mL for Cabazitaxel |
| Reference(s) | [7] | [8] |
Mechanism of Action and Signaling Pathways
A thorough understanding of Cabazitaxel's mechanism of action is essential for interpreting analytical data in a biological context.
Microtubule Stabilization
Cabazitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] By binding to β-tubulin, Cabazitaxel promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[9] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[10]
PI3K/AKT Signaling Pathway
Recent studies have indicated that the PI3K/AKT/mTOR signaling pathway plays a role in the cellular response to Cabazitaxel.[11][12] While Cabazitaxel induces apoptosis, it can also lead to the activation of the PI3K/AKT pathway, which is a known survival pathway.[11] This activation may represent an early resistance mechanism to Cabazitaxel treatment.[12] Therefore, the combination of Cabazitaxel with PI3K/AKT/mTOR inhibitors is being explored as a potential therapeutic strategy.[13]
Experimental Workflow for Physicochemical Characterization
A typical workflow for the physicochemical characterization of a new batch of this compound for analytical use is outlined below. This ensures the identity, purity, and suitability of the material as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Cabazitaxel in complex biological matrices. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for the development of robust and reliable analytical methods. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers in the fields of pharmacology, drug metabolism, and clinical analytics. As research into Cabazitaxel's therapeutic applications and resistance mechanisms continues, the role of this compound as a critical analytical reagent will undoubtedly expand.
References
- 1. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 10. What is the mechanism of Cabazitaxel Acetone? [synapse.patsnap.com]
- 11. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
Cabazitaxel-d9 as a Microtubule Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cabazitaxel (B1684091), a second-generation taxane (B156437), is a potent microtubule inhibitor employed in the treatment of advanced prostate cancer. This technical guide delves into the core mechanism of action of Cabazitaxel, with the understanding that its deuterated form, Cabazitaxel-d9, functions mechanistically as a bioequivalent for research applications. Cabazitaxel exerts its antineoplastic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and simultaneously suppressing their dynamic disassembly. This stabilization of microtubules leads to a cascade of cellular events, including the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and the induction of apoptosis. This document provides a comprehensive overview of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of Cabazitaxel.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is crucial for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The taxane class of chemotherapeutic agents, which includes paclitaxel, docetaxel (B913), and cabazitaxel, targets these critical structures.
Cabazitaxel distinguishes itself from other taxanes through its reduced affinity for the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance.[1][2] This characteristic allows Cabazitaxel to maintain higher intracellular concentrations and exhibit efficacy in tumors that have developed resistance to other taxanes.[1][3]
While this guide focuses on Cabazitaxel, it is important to address the role of its deuterated isotopologue, this compound. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development and research to alter metabolic pathways or to serve as an internal standard in analytical assays. To date, publically available scientific literature does not suggest a differential mechanism of action for this compound at the molecular target level. Therefore, for the purposes of this guide, the mechanism of action of Cabazitaxel is considered directly applicable to this compound.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action of Cabazitaxel is the stabilization of microtubules.[4][5] This process can be broken down into several key steps:
-
Binding to β-Tubulin: Cabazitaxel binds to a pocket on the β-tubulin subunit of the αβ-tubulin heterodimer.[2] This binding site is located on the N-terminal amino acids.[2][5]
-
Promotion of Polymerization: Upon binding, Cabazitaxel promotes the assembly of tubulin dimers into microtubules, even in the absence of GTP, which is normally required for polymerization.
-
Inhibition of Depolymerization: Crucially, Cabazitaxel inhibits the depolymerization of microtubules, effectively "freezing" them in a polymerized state.[2][6] This disrupts the dynamic instability that is essential for their normal function.
The stabilization of microtubules has profound consequences for the cell, primarily by interfering with the process of mitosis.
Disruption of Mitotic Spindle and G2/M Arrest
During mitosis, the microtubule network undergoes a dramatic reorganization to form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. By stabilizing microtubules, Cabazitaxel prevents the dynamic shortening and lengthening required for proper spindle function. This leads to the formation of abnormal mitotic spindles, preventing the alignment of chromosomes at the metaphase plate.[7][8]
This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which in turn leads to a prolonged arrest of the cell cycle in the G2/M phase.[6][9] Unable to complete mitosis, the cell is ultimately driven towards apoptosis.
Signaling Pathways and Induction of Apoptosis
The sustained G2/M arrest and cellular stress induced by Cabazitaxel activate downstream signaling pathways that converge on the induction of apoptosis, or programmed cell death.
One of the key pathways implicated in Cabazitaxel-induced apoptosis is the PI3K/Akt signaling pathway. Some studies suggest that Cabazitaxel can inhibit the PI3K/Akt pathway, which is known to promote cell survival.[10] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
The apoptotic cascade is executed by a family of proteases called caspases. Treatment with Cabazitaxel has been shown to lead to the cleavage and activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP).
dot
Caption: Signaling Pathway of Cabazitaxel Action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Cabazitaxel.
Table 1: Tubulin Binding Affinity of Cabazitaxel
| Parameter | Value | Conditions | Reference |
| Kd | 7.4 ± 0.9 µmol/L | Unfractionated microtubules | [4] |
| Kd | 8.3 ± 1.2 µmol/L | βIII-tubulin-depleted microtubules | [4] |
| Cellular Ki | 6 ± 2 nM | HeLa cells | [11][12] |
Table 2: In Vitro Cytotoxicity (IC50) of Cabazitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 1.6 | [13] |
| DU-145 | Prostate Cancer | 0.2 | [13] |
| 22Rv1 | Prostate Cancer | 0.3 | [13] |
| PC-3-TxR | Docetaxel-Resistant Prostate Cancer | 1.3 | [1] |
| DU145-TxR | Docetaxel-Resistant Prostate Cancer | 7.09 | [1] |
| MCF7 | Breast Cancer | 0.4 ± 0.1 | [7] |
| OVCAR3 | Ovarian Cancer | 600 | [14] |
| SKOV3 | Ovarian Cancer | 600 | [14] |
| TOV-112D | Ovarian Cancer | 600 | [14] |
Table 3: Effect of Cabazitaxel on Microtubule Dynamics in MCF7 Cells
| Parameter (at 2 nmol/L) | % Suppression vs. Control | Reference |
| Shortening Rate | 59% | [7] |
| Growing Rate | 33% | [7] |
| Overall Dynamicity | 83% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cabazitaxel.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Cabazitaxel on the polymerization of purified tubulin.
dot
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Cabazitaxel stock solution in DMSO
-
96-well microplate (clear for absorbance, black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10%. Keep on ice.
-
Compound Dilution: Prepare serial dilutions of Cabazitaxel in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the Cabazitaxel dilutions or vehicle control to the appropriate wells.
-
Initiate Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm (for turbidity) or fluorescence (with a suitable reporter dye) every 60 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance or fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of Cabazitaxel on the microtubule network in cultured cells.
dot
Caption: Immunofluorescence Staining Workflow.
Materials:
-
Cultured cancer cells (e.g., MCF7, PC-3)
-
Glass coverslips
-
Cabazitaxel stock solution in DMSO
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of Cabazitaxel or vehicle control for the specified duration.
-
Fixation: Wash the cells with PBS and then fix them. For methanol fixation, incubate with ice-cold methanol for 10 minutes at -20°C. For paraformaldehyde (PFA) fixation, incubate with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (for PFA fixation): If using PFA, wash with PBS and then incubate with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then incubate with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following Cabazitaxel treatment.
dot
Caption: Cell Cycle Analysis Workflow.
Materials:
-
Cultured cancer cells
-
Cabazitaxel stock solution in DMSO
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Cabazitaxel for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Cabazitaxel is a potent microtubule-stabilizing agent that effectively induces cell cycle arrest and apoptosis in cancer cells. Its mechanism of action, centered on the disruption of microtubule dynamics, is well-characterized and provides a strong rationale for its clinical use, particularly in the context of taxane-resistant tumors. The deuterated form, this compound, is presumed to share this mechanism of action and serves as an invaluable tool in preclinical and analytical research. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Cabazitaxel and other microtubule-targeting agents in the pursuit of more effective cancer therapies.
References
- 1. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comprehensive Guide To Cabazitaxel: From Mechanism To Market | OCTAGONCHEM [octagonchem.com]
- 7. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. βIII-tubulin enhances efficacy of cabazitaxel as compared with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cabazitaxel-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect in Action: An In-depth Technical Guide to the Importance of Deuterium Labeling in Cabazitaxel-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the strategic application of deuterium (B1214612) labeling to the potent chemotherapeutic agent, Cabazitaxel. Through an examination of the foundational principles of the kinetic isotope effect and the known metabolic pathways of Cabazitaxel, this document elucidates the potential pharmacokinetic and therapeutic advantages of its deuterated analogue, Cabazitaxel-d9. While direct comparative preclinical and clinical data for this compound remains limited in the public domain, this guide provides a robust theoretical framework and practical considerations for its development and evaluation.
Introduction to Cabazitaxel and the Rationale for Deuterium Labeling
Cabazitaxel is a second-generation taxane, a class of microtubule inhibitors, approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have previously received docetaxel-based therapy.[1][2] Like other taxanes, Cabazitaxel's mechanism of action involves binding to β-tubulin, which stabilizes microtubules and inhibits their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[3]
Cabazitaxel is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, and to a lesser extent by CYP2C8.[4][5] This metabolic process, which largely involves O-demethylation at the C-7 and C-10 positions, is a key determinant of the drug's pharmacokinetic profile and can lead to the formation of metabolites with altered activity or clearance rates.
Deuterium labeling, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach in medicinal chemistry to enhance a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, potentially leading to an improved pharmacokinetic profile, including a longer half-life, increased exposure, and reduced formation of certain metabolites.
Pharmacokinetics of Cabazitaxel
Understanding the pharmacokinetic profile of Cabazitaxel is crucial for appreciating the potential impact of deuterium labeling. The key pharmacokinetic parameters for Cabazitaxel are summarized in the table below.
| Parameter | Value | Reference |
| Plasma Clearance (CL) | 48.5 L/h (26.4 L/h/m² for a patient with a median BSA of 1.84 m²) | [4][5] |
| Volume of Distribution (Vss) | 4,864 L (2,643 L/m² for a patient with a median BSA of 1.84 m²) | [4] |
| Terminal Half-life (t½γ) | 95 hours | [3][4] |
| Protein Binding | 89-92% | [4][5] |
| Primary Metabolism | CYP3A4/5 (major), CYP2C8 (minor) | [4][5] |
| Primary Route of Elimination | Feces (76% of the dose as numerous metabolites) | [4][5] |
The Hypothesized Impact of Deuterium Labeling on this compound
The designation "d9" in this compound implies the replacement of nine hydrogen atoms with deuterium. Based on the known metabolism of Cabazitaxel, it is hypothesized that these deuterium atoms are strategically placed at sites susceptible to enzymatic oxidation, primarily the methoxy (B1213986) groups at the C-7 and C-10 positions and potentially other metabolically active sites.
Potential for Improved Metabolic Stability
The primary metabolic pathways of Cabazitaxel involve O-demethylation. By replacing the hydrogens on these methoxy groups with deuterium, the C-D bonds would be significantly more resistant to cleavage by CYP enzymes. This is expected to slow down the rate of metabolism, leading to several potential benefits:
-
Increased Half-Life and Exposure: A reduced metabolic clearance would likely result in a longer terminal half-life (t½) and a greater area under the plasma concentration-time curve (AUC), meaning the body is exposed to the active drug for a longer period.
-
Reduced Inter-individual Variability: Metabolism via CYP3A4/5 can be highly variable among individuals due to genetic polymorphisms and drug-drug interactions. By attenuating this metabolic pathway, this compound could exhibit a more predictable pharmacokinetic profile across different patient populations.
-
Potential for Lower Dosing: Increased exposure might allow for the administration of lower or less frequent doses to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.
Signaling Pathway and Experimental Workflow
The mechanism of action of Cabazitaxel, and by extension this compound, is centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Cabazitaxel's mechanism of action leading to apoptosis.
The development and evaluation of a deuterated drug like this compound would typically follow a structured experimental workflow.
Caption: A typical workflow for the preclinical evaluation of this compound.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach can be outlined based on known methods for the synthesis of Cabazitaxel and deuterium labeling techniques.
Hypothetical Synthesis of this compound
The synthesis would likely start from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from yew trees.
Step 1: Protection of Hydroxyl Groups in 10-DAB The hydroxyl groups at positions C7 and C13 of 10-DAB are selectively protected to prevent unwanted side reactions in subsequent steps.
Step 2: Deuteromethylation of the C10 Hydroxyl Group The hydroxyl group at the C10 position is methylated using a deuterated methylating agent (e.g., CD₃I or (CD₃)₂SO₄) in the presence of a suitable base to introduce the first three deuterium atoms.
Step 3: Deuteromethylation of the C7 Hydroxyl Group Following the methylation at C10, the protecting group at C7 is removed, and the resulting hydroxyl group is then methylated using a deuterated methylating agent to introduce another three deuterium atoms.
Step 4: Esterification at C13 The protecting group at C13 is removed, and the resulting hydroxyl group is esterified with a protected β-lactam side chain. The remaining three deuterium atoms are likely incorporated within this side chain through the use of deuterated reagents during its synthesis.
Step 5: Deprotection The final step involves the removal of the remaining protecting groups to yield this compound.
Purification and Characterization: The final product would be purified by chromatography (e.g., HPLC). The structure, purity, and extent of deuteration would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Cabazitaxel and this compound.
Materials:
-
Cabazitaxel and this compound
-
Human liver microsomes (HLM) or hepatocytes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare incubation mixtures containing HLM or hepatocytes, NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixtures at 37°C.
-
Add Cabazitaxel or this compound to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic activity of Cabazitaxel and this compound against cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145)
-
Cell culture medium and supplements
-
Cabazitaxel and this compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Protocol:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Cabazitaxel or this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) for both compounds.
Conclusion
Deuterium labeling of Cabazitaxel to create this compound presents a compelling strategy to potentially enhance its therapeutic profile. By leveraging the kinetic isotope effect to slow down its primary metabolic pathways, this compound may offer improved pharmacokinetic properties, such as a longer half-life and increased exposure, potentially leading to a more favorable dosing regimen and reduced inter-individual variability. While further preclinical and clinical studies are necessary to definitively establish the comparative efficacy and safety of this compound, the foundational principles of deuterium labeling provide a strong rationale for its continued investigation as a potentially improved treatment option for metastatic castration-resistant prostate cancer.
References
- 1. The efficacy and safety comparison of docetaxel, cabazitaxel, estramustine, and mitoxantrone for castration-resistant prostate cancer: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Commercial Suppliers and Availability of Cabazitaxel-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Cabazitaxel-d9, a deuterated internal standard crucial for the accurate quantification of the chemotherapeutic agent Cabazitaxel. This document outlines key technical data from various suppliers, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of the signaling pathways influenced by Cabazitaxel.
Commercial Availability and Specifications
This compound is available from several commercial suppliers as a high-purity analytical standard. It is primarily intended for use as an internal standard in bioanalytical methods to ensure the accuracy and precision of Cabazitaxel quantification in biological matrices.[1][2] Below is a summary of the technical data provided by prominent suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity |
| Cayman Chemical | 28488 | 1383572-19-7 | C₄₅H₄₈D₉NO₁₄ | 845.0 | ≥99% |
| Artis Standards | ISD0426 | 1383572-19-7 | Not Specified | Not Specified | Not Specified |
| MedChemExpress | HY-15459S | 1383572-19-7 | C₄₅H₄₈D₉NO₁₄ | 845 | >98% |
| Simson Pharma | C690027 | 1383572-19-7 | C₄₅H₄₈D₉NO₁₄ | 845.00 | Not Specified |
| Biosynth | IFC57219 | 1383572-19-7 | C₄₅H₄₈D₉NO₁₄ | 845 | Not Specified |
| Veeprho | Not Specified | 1383572-19-7 | C₄₅H₄₈D₉NO₁₄ | Not Specified | Not Specified |
Experimental Protocol: Quantification of Cabazitaxel in Human Plasma using LC-MS/MS
The following protocol is adapted from a validated method for the quantitative determination of Cabazitaxel in human plasma using this compound as an internal standard.[3]
Materials and Reagents
-
Cabazitaxel analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
n-Butyl chloride
-
Human plasma (lithium heparinized)
-
Reversed-phase C18 column
Preparation of Stock and Working Solutions
-
Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabazitaxel in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Cabazitaxel stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound in 50% methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 20 µL of 4% ammonium hydroxide.
-
Add a known amount of this compound internal standard working solution.
-
Add 100 µL of acetonitrile and 1 mL of n-butyl chloride.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: Reversed-phase C18
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 0.20 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, evaluating specificity, accuracy, precision, linearity, range, and robustness.[4][5]
Caption: Experimental workflow for Cabazitaxel quantification.
Signaling Pathways of Cabazitaxel
Cabazitaxel, a second-generation taxane, exerts its anticancer effects primarily by disrupting microtubule dynamics, which are essential for cell division.[6] Additionally, it has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
Microtubule Stabilization
Cabazitaxel binds to β-tubulin, a subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
PI3K/AKT and p53 Signaling Pathways
Recent studies have indicated that Cabazitaxel can also influence cellular signaling pathways. It has been shown to suppress the PI3K/AKT pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] By inhibiting this pathway, Cabazitaxel can further contribute to the induction of apoptosis in cancer cells. Furthermore, transcriptome analysis has revealed that Cabazitaxel treatment can lead to the upregulation of genes involved in the p53 signaling pathway, a key tumor suppressor pathway.[7]
Caption: Cabazitaxel's mechanism of action.
References
- 1. Cabazitaxel suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pure.eur.nl [pure.eur.nl]
- 4. ijariie.com [ijariie.com]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cabazitaxel suppresses colorectal cancer cell growth via enhancing the p53 antitumor pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cabazitaxel-d9: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Cabazitaxel-d9, a deuterated internal standard essential for the accurate quantification of the anticancer agent Cabazitaxel. This document outlines the typical data presented in a Certificate of Analysis (CoA), details the rigorous experimental protocols for purity assessment, and illustrates the key signaling pathway associated with Cabazitaxel's mechanism of action.
Certificate of Analysis: A Summary of Quality
The Certificate of Analysis for this compound serves as a formal declaration of its quality and purity. The following tables summarize the typical quantitative data found on a CoA, providing a clear framework for evaluating a specific lot of this internal standard.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-11-hydroxy-9-(((2R,3S)-2-hydroxy-3-((((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)oxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-12-yl benzoate |
| CAS Number | 1383572-19-7 |
| Molecular Formula | C₄₅H₄₈D₉NO₁₄ |
| Molecular Weight | 845.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Purity and Impurity Profile
| Analytical Test | Method | Acceptance Criteria |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |
| Isotopic Purity (d₉) | Mass Spectrometry | ≥ 99% Deuterated forms (d₁-d₉) |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Related Substances | LC-MS/MS | Individual Impurity: ≤ 0.15%, Total Impurities: ≤ 0.5% |
Experimental Protocols for Purity Assessment
The purity of this compound is ascertained through a series of validated analytical methods. These protocols are designed to provide a comprehensive assessment of the compound's identity, strength, and purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography with UV detection is a cornerstone technique for assessing the purity of this compound and quantifying any non-deuterated Cabazitaxel or other impurities.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
A stock solution of this compound is prepared by dissolving an accurately weighed amount of the material in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. This stock solution is then further diluted to an appropriate concentration for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Isotopic Purity
LC-MS/MS provides a highly sensitive and specific method for identifying and quantifying trace-level impurities and confirming the isotopic distribution of this compound.[3][4]
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient is employed to separate Cabazitaxel, its deuterated isotopologues, and potential impurities.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cabazitaxel: m/z 836.4 → 555.3
-
This compound: m/z 845.4 → 564.3
-
Sample Preparation:
Samples are prepared similarly to the HPLC method, with further dilution to the ng/mL range as required for the sensitivity of the mass spectrometer.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Isotopic Enrichment
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the same compound.[5][6][7] It can also provide information on the extent of deuteration.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) containing a certified internal standard of known concentration (e.g., maleic acid).
-
Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 x T₁ of the slowest relaxing proton).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio for accurate integration.
Sample Preparation and Analysis:
-
An accurately weighed amount of this compound and the internal standard are dissolved in a precise volume of the deuterated solvent.
-
The ¹H NMR spectrum is acquired.
-
The integrals of well-resolved, non-overlapping signals from both this compound and the internal standard are carefully measured.
-
The purity of this compound is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard of known purity and concentration.
-
Analysis of the proton signals corresponding to the positions of deuteration can provide an estimation of the isotopic enrichment. For this compound, the absence or significant reduction of the signal for the tert-butyl protons would be indicative of high deuteration.
Visualizing the Mechanism of Action: Cabazitaxel and the PI3K/AKT Signaling Pathway
Cabazitaxel exerts its anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2] Additionally, studies have shown that Cabazitaxel can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and resistance to chemotherapy.[3][8][9] The following diagram illustrates the experimental workflow for purity assessment.
References
- 1. e-century.us [e-century.us]
- 2. Current Evidence on Cabazitaxel for Prostate Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. emerypharma.com [emerypharma.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Cabazitaxel suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabazitaxel suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cabazitaxel in Human Plasma Using Cabazitaxel-d9
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cabazitaxel (B1684091) in human plasma. The method utilizes Cabazitaxel-d9 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. The method was validated over a linear range of 1.00–100 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring of Cabazitaxel.
Introduction
Cabazitaxel is a second-generation taxane, a potent anti-neoplastic agent used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It functions by disrupting the microtubule network within cells, leading to cell cycle arrest and apoptosis. Given its potent cytotoxic nature and patient-specific variability in drug metabolism, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and minimizing toxicity.[3] LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4] This application note presents a detailed protocol for a robust LC-MS/MS method for the quantification of Cabazitaxel in human plasma, employing this compound as the internal standard (IS) for reliable quantification.[5][6]
Experimental
Materials and Reagents
-
Cabazitaxel and this compound reference standards were of the highest available purity.
-
HPLC-grade acetonitrile (B52724), methanol, and n-butyl chloride were used.[6]
-
Formic acid and ammonium (B1175870) hydroxide (B78521) were of analytical grade.
-
Human plasma (with lithium heparin as anticoagulant) was obtained from a certified vendor.[3][6]
-
Ultrapure water was used throughout the experiments.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][7]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 3 µm particle size) was used for chromatographic separation.[3]
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for sample clean-up and concentration.[6][8][9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Add 20 µL of 4% ammonium hydroxide and 100 µL of acetonitrile.[6]
-
Vortex for 30 seconds.
-
Add 1 mL of n-butyl chloride and vortex for 2 minutes.[6]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the separation and detection of Cabazitaxel and its internal standard.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of Cabazitaxel in human plasma.
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.[3]
| Validation Parameter | Result |
| Linearity (Range) | 1.00 - 100 ng/mL (r² > 0.99)[6][10] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[6][10] |
| Within-Run Precision (%CV) | ≤ 8.75%[6][10] |
| Between-Run Precision (%CV) | ≤ 8.75%[6][10] |
| Accuracy (% Bias) | 88.5% to 94.1%[6][10] |
| Recovery | > 85% |
| Matrix Effect | Minimal matrix effects observed |
For samples with concentrations exceeding the upper limit of quantification, a second calibration curve from 40.0 to 4000 ng/mL was also validated to handle sample dilution, showing a precision within 4.99% and accuracy ranging from 95.8% to 100.3%.[6][10]
Chromatography
Under the specified chromatographic conditions, Cabazitaxel and this compound were well-separated from endogenous plasma components with a retention time of approximately 3.0 minutes.[6] The total run time of 5 minutes allows for high-throughput analysis.[6][10]
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and robust approach for the quantification of Cabazitaxel in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. This method is well-suited for application in clinical pharmacokinetic studies and therapeutic drug monitoring of Cabazitaxel.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Cabazitaxel Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cabazitaxel and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Cabazitaxel Working Standards: Serially dilute the Cabazitaxel stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (ranging from 1.00 to 100 ng/mL).
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
Pipette 100 µL of the respective sample (plasma, calibration standard, or QC) into the appropriately labeled tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Add 20 µL of 4% ammonium hydroxide to each tube.[6]
-
Add 100 µL of acetonitrile to each tube.[6]
-
Vortex each tube for 30 seconds.
-
Add 1 mL of n-butyl chloride to each tube.[6]
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new set of labeled tubes, avoiding the aqueous layer and any precipitate at the interface.
-
Place the tubes in an evaporator and dry the contents under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation and Data Acquisition
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the instrument parameters as detailed in the "LC-MS/MS Conditions" section of the application note.
-
Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.
-
Inject 10 µL of each prepared sample.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode, monitoring the transitions m/z 836 > 555 for Cabazitaxel and m/z 842 > 561 for this compound.[6][9]
-
Process the acquired data using the instrument's software to determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Cabazitaxel in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. rjptonline.org [rjptonline.org]
- 2. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Cabazitaxel in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 8. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.eur.nl [pure.eur.nl]
Application Note: Quantification of Cabazitaxel in Human Plasma using a Validated LC-MS/MS Method with Cabazitaxel-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cabazitaxel (B1684091) in human plasma. The protocol utilizes Cabazitaxel-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Cabazitaxel in clinical and research settings.
Introduction
Cabazitaxel is a potent, second-generation taxane (B156437) chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] Accurate quantification of Cabazitaxel in human plasma is crucial for understanding its pharmacokinetic profile, ensuring optimal dosing, and minimizing toxicity. This protocol provides a detailed procedure for the reliable measurement of Cabazitaxel concentrations in human plasma.
Experimental
Materials and Reagents
-
Cabazitaxel analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and n-butyl chloride
-
Ammonium (B1175870) hydroxide (B78521), 4% solution
-
Formic acid, LC-MS grade
-
Human plasma (with lithium heparin as anticoagulant)
-
Deionized water
Equipment
-
Liquid chromatograph (LC) system
-
Triple quadrupole mass spectrometer (MS/MS)
-
Reversed-phase C18 analytical column
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Standard and Quality Control Solutions
Stock solutions of Cabazitaxel and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation Protocol
A liquid-liquid extraction procedure is employed for sample cleanup and concentration.
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 20 µL of 4% ammonium hydroxide solution and vortex briefly.[4][5][6]
-
Add 100 µL of acetonitrile and vortex for 30 seconds.[4][5][6]
-
Add 1 mL of n-butyl chloride and vortex for 2 minutes.[4][5][6]
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for the quantification of Cabazitaxel in human plasma.
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Flow Rate | 0.8 mL/min[7][8] |
| Column Temperature | 40 °C[7][8] |
| Injection Volume | 10 µL[9][10][11] |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cabazitaxel Transition | 836 > 555 m/z[4][5][6] |
| This compound Transition | 845 > 564 m/z (indicative, based on d9) |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500 °C |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cabazitaxel | 1.0 - 100 | > 0.99 |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low | 3.0 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of Cabazitaxel and its internal standard. The matrix effect was found to be within acceptable limits, indicating that the LLE procedure effectively removes interfering substances.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Cabazitaxel in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for pharmacokinetic and therapeutic drug monitoring studies of Cabazitaxel.
References
- 1. Cabazitaxel exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. Preparation and Evaluation of Cabazitaxel-Loaded Bovine Serum Albumin Nanoparticles for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioanalysis of Cabazitaxel-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Cabazitaxel (B1684091) for bioanalysis, with a focus on the use of Cabazitaxel-d9 as an internal standard. The following sections offer a comparative overview of different extraction techniques, quantitative performance data, and step-by-step protocols to guide researchers in developing robust and reliable bioanalytical methods.
Introduction
Cabazitaxel is a potent second-generation taxane (B156437) derivative used in the treatment of metastatic castration-resistant prostate cancer. Accurate quantification of Cabazitaxel in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This compound, a stable isotope-labeled analog, is the preferred internal standard for mass spectrometry-based bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.
This application note details two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). While both methods are effective for plasma sample cleanup, they offer different advantages concerning selectivity, recovery, and throughput.
Comparative Quantitative Data
The choice of sample preparation technique can significantly impact the performance of a bioanalytical assay. The following tables summarize key quantitative parameters for two distinct Liquid-Liquid Extraction (LLE) methods and a general Protein Precipitation (PPT) method for the analysis of Cabazitaxel in human plasma.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | LLE Method 1 (Tert-butyl methyl ether) | LLE Method 2 (Acetonitrile/n-butylchloride) |
| Linearity Range | 1.0 - 150 ng/mL[1] | 1.0 - 100 ng/mL[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 1.0 ng/mL[2][3][4] |
| Intra-day Precision (%CV) | < 15% | < 8.75%[2][3] |
| Inter-day Precision (%CV) | < 15%[1] | < 8.75%[2][3] |
| Accuracy | Within ±15% of nominal value[1] | 88.5% to 94.1%[2][3] |
| Extraction Recovery | Not explicitly stated; tert-butyl methyl ether is noted for high recovery for taxanes. | Not explicitly stated; method was successfully applied to a clinical study.[2][3] |
| Matrix Effect | Not explicitly stated. | Not explicitly stated; however, the use of a deuterated internal standard helps to compensate for matrix effects. |
Table 2: Protein Precipitation (PPT) Performance Data (Representative)
| Parameter | Protein Precipitation (Acetonitrile) |
| Linearity Range | Method dependent, requires validation. |
| Lower Limit of Quantification (LLOQ) | Method dependent, requires validation. |
| Intra-day Precision (%CV) | Typically < 15% |
| Inter-day Precision (%CV) | Typically < 15% |
| Accuracy | Typically within ±15% of nominal value |
| Extraction Recovery | Generally lower than LLE; analyte dependent. Acetonitrile (B52724) precipitation can yield recoveries >80%.[5] |
| Matrix Effect | Can be significant due to less selective cleanup.[6] |
Experimental Protocols & Workflows
The following are detailed protocols for the sample preparation of plasma samples containing Cabazitaxel, using this compound as the internal standard.
Liquid-Liquid Extraction (LLE) Protocol - Method 1 (Tert-butyl methyl ether)
This protocol is based on a validated LC-MS/MS assay for the simultaneous determination of Cabazitaxel and its metabolites in human plasma.[1]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Tert-butyl methyl ether (MTBE), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., Methanol:Water 50:50, v/v)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Spike with 10 µL of this compound internal standard solution.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol - Method 2 (Acetonitrile/n-butylchloride)
This protocol is adapted from a validated method for the quantification of Cabazitaxel in human plasma.[2][3][4]
Materials:
-
Human plasma samples (100 µL)
-
This compound internal standard solution
-
4% Ammonium (B1175870) hydroxide (B78521) solution
-
Acetonitrile, HPLC grade
-
n-butylchloride, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., Acetonitrile:Water:Formic Acid 40:60:0.1, v/v/v)
Procedure:
-
To a 2 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Add 10 µL of this compound internal standard solution.
-
Add 20 µL of 4% ammonium hydroxide.
-
Add 100 µL of acetonitrile.
-
Add 1 mL of n-butylchloride.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Freeze the aqueous (lower) layer by placing the tube in a -80°C freezer for 10 minutes.
-
Decant the upper organic layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 150 µL of reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol - General Method
This is a general protocol for protein precipitation using acetonitrile. This method is fast and simple but may be more susceptible to matrix effects and lower recovery compared to LLE.[5][6] Method-specific validation is required.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ice-cold), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm) or filter plates
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Spike with 10 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
For additional cleanup, filter the supernatant through a 0.22 µm syringe filter.
-
Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
Discussion
Liquid-Liquid Extraction (LLE) generally provides cleaner extracts compared to protein precipitation, resulting in reduced matrix effects and potentially higher sensitivity. The choice of extraction solvent is critical and should be optimized to ensure high recovery of the analyte and internal standard. The two LLE methods presented utilize different solvent systems, offering flexibility depending on laboratory resources and specific analytical requirements. LLE is a multi-step process that can be more time-consuming and difficult to automate than PPT.
Protein Precipitation (PPT) is a simpler and faster technique, making it well-suited for high-throughput screening. The "dilute and shoot" nature of PPT, however, often leads to less efficient removal of matrix components like phospholipids, which can cause ion suppression or enhancement in the MS source. While acetonitrile is a common and effective precipitating agent, the resulting extract may require further cleanup or chromatographic optimization to mitigate matrix effects.
This compound as an Internal Standard: The use of a stable isotope-labeled internal standard like this compound is highly recommended for all sample preparation techniques.[2][3] Because it co-elutes with the analyte and has nearly identical chemical and physical properties, it effectively compensates for variations in extraction recovery, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for Cabazitaxel. Liquid-liquid extraction offers superior cleanup and is recommended for methods requiring high sensitivity and minimal matrix effects. Protein precipitation provides a high-throughput alternative, though careful validation is necessary to address potential matrix interferences. In all cases, the use of this compound as an internal standard is essential for achieving accurate and precise quantification. The protocols and data presented in this application note serve as a comprehensive guide for researchers to establish effective sample preparation strategies for the bioanalysis of Cabazitaxel.
References
- 1. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction of Cabazitaxel and its Deuterated Internal Standard from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cabazitaxel (B1684091) is a second-generation taxane (B156437) chemotherapeutic agent effective in the treatment of metastatic castration-resistant prostate cancer. Accurate quantification of Cabazitaxel in biological matrices, such as human plasma, is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides detailed protocols for the liquid-liquid extraction (LLE) of Cabazitaxel and its deuterated internal standard, Cabazitaxel-d9, from human plasma, a critical step for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard to ensure accuracy and precision in quantification.[1][2]
Two effective LLE methods are presented, utilizing different organic solvents to accommodate various laboratory needs and analytical preferences.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LLE methods coupled with LC-MS/MS analysis.
Table 1: LLE Method using n-Butyl Chloride [3][4][5]
| Parameter | Value |
| Biological Matrix | Human Lithium Heparinized Plasma |
| Sample Volume | 100 µL |
| Internal Standard | Deuterated Cabazitaxel |
| Calibration Curve Range | 1.00–100 ng/mL and 40.0–4000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Within-Run Precision (at LLOQ) | ≤ 8.75% |
| Between-Run Precision (at LLOQ) | ≤ 8.75% |
| Accuracy (1.00-100 ng/mL range) | 88.5% to 94.1% |
| Accuracy (40.0-4000 ng/mL range) | 95.8% to 100.3% |
| Multiple Reaction Monitoring (MRM) Transitions (m/z) | Cabazitaxel: 836 > 555, Internal Standard: 842 > 561 |
Table 2: LLE Method using tert-Butyl Methyl Ether [6][7]
| Parameter | Value |
| Biological Matrix | Human Plasma |
| Internal Standard | Not explicitly stated for Cabazitaxel, but method is for simultaneous determination with Docetaxel (B913) |
| Calibration Curve Range (Cabazitaxel) | 1.0–150 ng/mL |
| Inter-Day Accuracy | Within ±15% of the nominal value |
| Inter-Day Precision | Within ±15% of the nominal value |
| Accuracy at LLOQ | Within ±20% of the nominal value |
| Precision at LLOQ | Within ±20% of the nominal value |
| Ionization Mode | Turbo Ion Spray Ionization in Positive Ion MRM Mode |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with n-Butyl Chloride[3][4][5]
This protocol is designed for the robust and sensitive quantification of Cabazitaxel in human plasma.
Materials:
-
Human lithium heparinized plasma samples
-
Cabazitaxel and this compound analytical standards
-
Acetonitrile (HPLC grade)
-
n-Butyl chloride (HPLC grade)
-
4% Ammonium (B1175870) hydroxide (B78521) solution
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 20 µL of 4% ammonium hydroxide solution.
-
Add 100 µL of acetonitrile.
-
Add 1 mL of n-butyl chloride.
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing.
-
Centrifuge the samples to facilitate phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction with tert-Butyl Methyl Ether[6][7]
This protocol provides an alternative extraction method suitable for the simultaneous determination of Cabazitaxel and its metabolites.
Materials:
-
Human plasma samples
-
Cabazitaxel and this compound analytical standards
-
tert-Butyl methyl ether (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Procedure:
-
Pipette a known volume of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add a sufficient volume of tert-butyl methyl ether.
-
Vortex the mixture to ensure efficient extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer the upper organic layer containing the analyte and internal standard to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the liquid-liquid extraction of Cabazitaxel and this compound from plasma samples.
Caption: Liquid-Liquid Extraction Workflow for Cabazitaxel Analysis.
Conclusion
The described liquid-liquid extraction protocols provide robust and reliable methods for the isolation of Cabazitaxel and its deuterated internal standard from human plasma. The choice of solvent and specific protocol can be tailored to the laboratory's instrumentation and the specific requirements of the pharmacokinetic study. Subsequent analysis by LC-MS/MS allows for sensitive and accurate quantification of Cabazitaxel, supporting further drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Cabazitaxel in Human Plasma using Solid-Phase Extraction and LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of Cabazitaxel (B1684091) in human plasma. The methodology employs a solid-phase extraction (SPE) protocol for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Cabazitaxel-d6, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a high-throughput clinical research setting.
Introduction
Cabazitaxel is a second-generation taxane (B156437) chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Accurate and reliable quantification of Cabazitaxel in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing regimens. This application note presents a validated solid-phase extraction (SPE) method coupled with LC-MS/MS for the determination of Cabazitaxel in human plasma. The incorporation of a stable isotope-labeled internal standard, Cabazitaxel-d6, compensates for matrix effects and variability in sample processing, leading to improved analytical performance.
Experimental
Materials and Reagents
-
Analytes: Cabazitaxel (purity ≥98%), Cabazitaxel-d6 (isotopic purity ≥99%)
-
Solvents: HPLC-grade acetonitrile, methanol (B129727), and water; Formic acid (LC-MS grade)
-
Reagents: Ammonium (B1175870) hydroxide (B78521), n-butyl chloride
-
Biological Matrix: Human plasma (K2-EDTA)
-
SPE Cartridges: Mixed-mode C18/cation exchange cartridges
Instrumentation
-
Liquid Chromatograph: Shimadzu or equivalent HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: Zorbax Extend C18 or equivalent (e.g., 150 mm x 4.6 mm, 3.5 µm)[3][4]
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of Cabazitaxel-d6 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.
-
Wash the cartridge with 1 mL of methanol/water (20:80, v/v).
-
-
Elution:
-
Elute Cabazitaxel and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.8 mL/min[5]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 40% B
-
1-5 min: 40-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-40% B
-
6.1-8 min: 40% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Results and Discussion
The developed SPE method demonstrated high recovery and efficiency in extracting Cabazitaxel from human plasma. The use of a deuterated internal standard effectively corrected for any variations during sample preparation and analysis.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and recovery.
Table 1: Linearity of Cabazitaxel in Human Plasma
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 100 | > 0.995 |
| 100 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low | 3 | < 10 | < 10 | 90-110 |
| Mid | 50 | < 10 | < 10 | 90-110 |
| High | 800 | < 10 | < 10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-95 | < 15 |
| High | 800 | 85-95 | < 15 |
Visual Protocols
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Cabazitaxel.
Logical Relationship of Analytical Steps
Caption: Overview of the bioanalytical method.
Conclusion
The solid-phase extraction method coupled with LC-MS/MS analysis provides a sensitive, specific, and reliable approach for the quantification of Cabazitaxel in human plasma. The use of a deuterated internal standard is critical for achieving the high level of accuracy and precision required for clinical pharmacokinetic studies. This method is well-suited for high-throughput environments and can be a valuable tool for researchers and clinicians in the field of oncology.
References
- 1. The role of cabazitaxel in the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Cabazitaxel-Loaded Bovine Serum Albumin Nanoparticles for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Cabazitaxel-d9 Internal Standard Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabazitaxel (B1684091) is a second-generation taxane (B156437) chemotherapeutic agent effective in the treatment of metastatic castration-resistant prostate cancer. Accurate quantification of Cabazitaxel in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Cabazitaxel-d9, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[1][2] This document provides a detailed protocol for the preparation of this compound internal standard working solutions for use in such assays.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥98% purity, ≥99% isotopic purity |
| Dimethyl Sulfoxide (DMSO) | Various | HPLC or LC-MS Grade |
| Acetonitrile (B52724) (ACN) | Various | HPLC or LC-MS Grade |
| Methanol (MeOH) | Various | HPLC or LC-MS Grade |
| Deionized Water | In-house or Commercial | Type I or equivalent |
| Calibrated Pipettes | Various | --- |
| Volumetric Flasks | Various | Class A |
| Cryogenic Vials | Various | --- |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
The initial stock solution is prepared at a high concentration to ensure stability and allow for accurate serial dilutions.
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of this compound powder (e.g., 1 mg).
-
Dissolve the weighed this compound in a minimal amount of Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO and methanol.[3]
-
Quantitatively transfer the solution to a Class A volumetric flask of the appropriate size (e.g., 1 mL for 1 mg of powder).
-
Rinse the weighing container with DMSO multiple times, transferring the rinsate to the volumetric flask to ensure complete transfer of the compound.
-
Bring the solution to the final volume with DMSO and mix thoroughly by inversion.
-
Aliquot the stock solution into clearly labeled cryogenic vials.
-
Store the aliquots at ≤ -70°C. Published data suggests stability for at least 6 months at -80°C and 1 month at -20°C.[1]
Preparation of Intermediate and Working Internal Standard Solutions
The stock solution is serially diluted to achieve the final working concentrations. The selection of the working solution concentration depends on the expected concentration range of Cabazitaxel in the study samples and the analytical sensitivity of the LC-MS/MS instrument. For quantitative analysis of cabazitaxel in human plasma, working solutions of 100 ng/mL and 1000 ng/mL in acetonitrile have been utilized.[4]
Protocol for 100 ng/mL and 1000 ng/mL Working Solutions:
a. Intermediate Stock Solution (e.g., 10 µg/mL):
-
Thaw one aliquot of the 1 mg/mL this compound stock solution.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with acetonitrile. Mix thoroughly. This creates a 10 µg/mL (10,000 ng/mL) intermediate stock solution.
b. Working Solution 1 (1000 ng/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with acetonitrile. Mix thoroughly.
c. Working Solution 2 (100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with acetonitrile. Mix thoroughly.
Storage of Working Solutions: Store the prepared working solutions in tightly sealed containers at 2-8°C when not in use. It is recommended to prepare fresh working solutions regularly, for example, weekly, and to verify their concentration and purity as part of the bioanalytical method validation.
Data Presentation
Table 1: Preparation of this compound Stock and Working Solutions
| Solution | Parent Solution | Volume of Parent Solution | Diluent | Final Volume | Final Concentration | Storage Conditions |
| Stock Solution | N/A (Solid) | N/A | DMSO | 1 mL | 1 mg/mL | ≤ -70°C |
| Intermediate Stock | Stock Solution (1 mg/mL) | 10 µL | Acetonitrile | 1 mL | 10 µg/mL | 2-8°C |
| Working Solution 1 | Intermediate Stock (10 µg/mL) | 100 µL | Acetonitrile | 1 mL | 1000 ng/mL | 2-8°C |
| Working Solution 2 | Intermediate Stock (10 µg/mL) | 10 µL | Acetonitrile | 1 mL | 100 ng/mL | 2-8°C |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the preparation of the this compound internal standard working solutions.
Caption: Workflow for this compound Internal Standard Preparation.
Conclusion
This application note provides a detailed and reproducible protocol for the preparation of this compound internal standard working solutions. Adherence to these guidelines will help ensure the accuracy and reliability of bioanalytical data generated for the quantification of Cabazitaxel in various biological matrices. It is essential to follow established bioanalytical method validation guidelines, such as those from the FDA or ICH, when implementing this protocol in a regulated environment.
References
Application Notes and Protocols for Determining the Stability of Cabazitaxel-d9 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cabazitaxel-d9, the deuterated analog of the chemotherapeutic agent cabazitaxel (B1684091), serves this critical role. The fundamental assumption underpinning its use is that it behaves identically to the non-labeled analyte during sample extraction, chromatography, and ionization, thereby correcting for variability in these processes.
A crucial aspect of the validation of any bioanalytical method is to rigorously assess the stability of both the analyte and the internal standard in the biological matrices of interest under various storage and handling conditions. This ensures that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis.
This document provides detailed protocols for assessing the stability of this compound in common biological matrices such as plasma, whole blood, and urine. While a comprehensive literature search did not yield specific quantitative stability data for this compound, this application note offers standardized workflows for researchers to generate this critical data in their own laboratories, adhering to regulatory guidelines. The protocols are based on established principles of bioanalytical method validation. A validated LC-MS/MS method for the quantification of cabazitaxel in human plasma using deuterated cabazitaxel as an internal standard has been published and serves as a basis for the analytical procedure described herein[1][2].
Stability of this compound: Data Summary
As of the date of this document, specific quantitative data on the stability of this compound in various biological matrices and storage conditions is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Freeze-Thaw Stability of this compound
| Biological Matrix | Concentration Level | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Nominal Concentration | Acceptance Criteria |
| Human Plasma | Low QC | 3 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Plasma | High QC | 3 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Whole Blood | Low QC | 3 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
| Human Whole Blood | High QC | 3 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
| Human Urine | Low QC | 3 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
| Human Urine | High QC | 3 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
Table 2: Short-Term (Bench-Top) Stability of this compound
| Biological Matrix | Concentration Level | Storage Temperature (°C) | Storage Duration (hours) | Mean Concentration (ng/mL) | % Nominal Concentration | Acceptance Criteria |
| Human Plasma | Low QC | Room Temperature | 4 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Plasma | High QC | Room Temperature | 4 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Whole Blood | Low QC | Room Temperature | 2 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
| Human Whole Blood | High QC | Room Temperature | 2 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
| Human Urine | Low QC | Room Temperature | 6 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
| Human Urine | High QC | Room Temperature | 6 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
Table 3: Long-Term Stability of this compound
| Biological Matrix | Concentration Level | Storage Temperature (°C) | Storage Duration (days) | Mean Concentration (ng/mL) | % Nominal Concentration | Acceptance Criteria |
| Human Plasma | Low QC | -20 | 30 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Plasma | High QC | -20 | 30 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Plasma | Low QC | -80 | 90 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Plasma | High QC | -80 | 90 | Data to be generated by user | Data to be generated by user | Within ±15% of nominal |
| Human Urine | Low QC | -20 | 30 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
| Human Urine | High QC | -20 | 30 | Data to be generated by user | Data to be generated by user | Within ±20% of nominal |
Experimental Protocols
The following protocols describe the procedures for evaluating the stability of this compound in biological matrices. These experiments should be performed using a validated bioanalytical method.
Protocol 1: Freeze-Thaw Stability Assessment
This experiment is designed to determine the stability of this compound after repeated cycles of freezing and thawing.
Methodology:
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix (e.g., human plasma) with this compound to prepare low and high concentration QC samples. A minimum of five replicates for each concentration level should be prepared.
-
Baseline Analysis: A set of freshly prepared QC samples (n=5 for each level) should be analyzed immediately to establish the baseline (T=0) concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for another 12 hours. This completes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Sample Analysis: After the final thaw, process and analyze the QC samples using the validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The mean concentration should be within ±15% of the baseline for plasma and ±20% for whole blood and urine.
References
Application Note: Quantitative Analysis of Cabazitaxel in Human Plasma using UPLC-MS/MS with Cabazitaxel-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust UPLC-MS/MS method for the quantification of Cabazitaxel (B1684091) in human plasma. The method utilizes Cabazitaxel-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Cabazitaxel.
Introduction
Cabazitaxel is a second-generation taxane (B156437) chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[1] It functions by binding to and stabilizing tubulin, which inhibits microtubule depolymerization and arrests the cell cycle in the G2/M phase, ultimately leading to the inhibition of tumor cell proliferation.[2] Accurate and reliable quantification of Cabazitaxel in biological matrices is essential for pharmacokinetic assessments and for optimizing patient dosing regimens. This UPLC-MS/MS method provides a rapid and sensitive analytical solution for this purpose.
Experimental
Materials and Reagents
-
Cabazitaxel and this compound reference standards were of analytical grade.
-
HPLC-grade acetonitrile (B52724), methanol, and n-butyl chloride were used.
-
Ammonium (B1175870) hydroxide (B78521) and formic acid were of analytical grade.
-
Human plasma (lithium heparinized) was used for the preparation of calibration standards and quality control samples.
Sample Preparation
A liquid-liquid extraction procedure was employed for sample preparation:
-
To 100 µL of human plasma, add 20 µL of 4% ammonium hydroxide.
-
Add 100 µL of acetonitrile.
-
Add the internal standard, this compound.
-
Add 1 mL of n-butyl chloride.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube for UPLC-MS/MS analysis.
UPLC Conditions
-
Column: Reversed-phase C18 column
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Cabazitaxel in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensated for matrix effects and variations in instrument response.
Linearity
The method was found to be linear over two concentration ranges to accommodate a wide range of expected clinical concentrations.
| Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| 1.00 - 100 | > 0.99 |
| 40.0 - 4000 | > 0.99 |
Precision and Accuracy
The precision and accuracy of the method were evaluated at the lower limit of quantification (LLOQ) and at low, medium, and high concentrations within the two linear ranges.
Table 1: Precision and Accuracy for the 1.00 - 100 ng/mL Calibration Range [4][5]
| Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) | |
| LLOQ (1.00 ng/mL) | ≤ 8.75 | ≤ 8.75 | 88.5 - 94.1 |
| Low QC | ≤ 8.75 | ≤ 8.75 | 88.5 - 94.1 |
| Mid QC | ≤ 8.75 | ≤ 8.75 | 88.5 - 94.1 |
| High QC | ≤ 8.75 | ≤ 8.75 | 88.5 - 94.1 |
Table 2: Precision and Accuracy for the 40.0 - 4000 ng/mL Calibration Range [4][5]
| Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) | |
| Low QC | ≤ 4.99 | ≤ 4.99 | 95.8 - 100.3 |
| Mid QC | ≤ 4.99 | ≤ 4.99 | 95.8 - 100.3 |
| High QC | ≤ 4.99 | ≤ 4.99 | 95.8 - 100.3 |
Workflow and Protocols
The following diagrams illustrate the key workflows for this application.
References
- 1. Preclinical profile of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. dovepress.com [dovepress.com]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cabazitaxel-d9 in Preclinical and Clinical Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabazitaxel (B1684091) is a second-generation taxane (B156437) chemotherapeutic agent, approved for the treatment of patients with metastatic castration-resistant prostate cancer who have previously been treated with a docetaxel-containing regimen.[1] Its enhanced efficacy, particularly in taxane-resistant tumors, is attributed to its poor affinity for the P-glycoprotein efflux pump.[2][1] Accurate and precise quantification of cabazitaxel in biological matrices is paramount for its preclinical and clinical development, including pharmacokinetic and pharmacodynamic (PK/PD) studies. Cabazitaxel-d9, a deuterated analog of cabazitaxel, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[3]
Application Notes
Bioanalytical Method Validation
The use of this compound as an internal standard is critical for the development and validation of robust bioanalytical methods for the quantification of cabazitaxel in biological matrices such as human plasma. A validated LC-MS/MS method utilizing this compound has demonstrated high sensitivity, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL.[3] The calibration curves for such methods are typically linear over a wide concentration range, for instance, from 1.00 to 100 ng/mL, and can be extended to higher concentrations (e.g., 40.0 to 4000 ng/mL) to accommodate the expected range of clinical sample concentrations.[3] The precision and accuracy of these methods are well within the acceptable limits set by regulatory agencies.[3]
Pharmacokinetic Studies
This compound has been instrumental in delineating the pharmacokinetic profile of cabazitaxel in both preclinical and clinical settings. Population pharmacokinetic models, which often utilize data generated from assays employing deuterated internal standards, have been developed to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed that cabazitaxel exhibits a predictable pharmacokinetic profile with dose-proportional exposure.[2]
Table 1: Population Pharmacokinetic Parameters of Cabazitaxel in Patients with Advanced Solid Tumors
| Parameter | Value | Unit |
| Clearance (CL) | 48.5 | L/h |
| Central Volume of Distribution (V1) | 26.0 | L |
| Steady-State Volume of Distribution (Vss) | 4,870 | L |
| Alpha Half-life | 4.4 | min |
| Beta Half-life | 1.6 | h |
| Gamma Half-life | 95 | h |
Data from a population pharmacokinetic model analysis of 170 patients.[2]
Experimental Protocols
Protocol 1: Quantification of Cabazitaxel in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a validated method for the determination of cabazitaxel in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of human lithium heparinized plasma, add a known amount of this compound working solution as the internal standard.
-
Add 20 µL of 4% ammonium (B1175870) hydroxide.
-
Add 100 µL of acetonitrile (B52724).
-
Add 1 mL of n-butylchloride.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile in water |
| Flow Rate | 0.20 mL/min |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
| Retention Time (Cabazitaxel) | ~3.0 minutes |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cabazitaxel) | m/z 836 > 555 |
| MRM Transition (this compound) | m/z 842 > 561 |
4. Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.00 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Within-run Precision | < 8.75% |
| Between-run Precision | < 8.75% |
| Accuracy | 88.5 - 94.1% |
This protocol is based on a published method and may require optimization for specific laboratory conditions and equipment.
Visualizations
References
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Cabazitaxel-d9 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabazitaxel-d9. Our aim is to help you resolve potential issues encountered during the quantitative analysis of Cabazitaxel (B1684091) using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a stable isotope-labeled version of Cabazitaxel, where nine hydrogen atoms have been replaced with deuterium (B1214612).[1][2] It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Cabazitaxel concentrations in biological matrices.[1] The use of a stable isotope-labeled internal standard is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.
Q2: Where are the deuterium labels located on the this compound molecule?
The nine deuterium atoms in this compound are located on the tert-butoxycarbonyl moiety of the molecule. Specifically, one of the methyl groups is fully deuterated (-CD3), and the other two methyl groups of the tert-butyl group are also fully deuterated, resulting in a (methyl-d3)propan-2-yl-1,1,1,3,3,3-d6 configuration.[2]
Q3: Is isotopic exchange a significant concern with this compound?
Isotopic exchange, the unintended replacement of deuterium atoms with hydrogen, is a minimal concern for this compound under typical analytical conditions. The deuterium labels are on carbon atoms within methyl groups, which are chemically stable and not prone to exchange.[2] Back-exchange is more common when deuterium is attached to heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.
Q4: What are the typical instrumental parameters for Cabazitaxel analysis by LC-MS?
Several validated LC-MS/MS methods have been published for the quantification of Cabazitaxel. A common approach involves:
-
Mobile Phase: A gradient mixture of an aqueous component (e.g., 0.05% formic acid or 10mM ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile (B52724) or methanol.[3][4]
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification.
Troubleshooting Guide
This guide addresses common issues that may be mistaken for isotopic exchange and provides systematic troubleshooting steps.
Issue 1: Inconsistent or Inaccurate Quantitative Results
If you are experiencing variability in your quantitative data, consider the following potential causes before suspecting isotopic exchange.
-
Workflow for Troubleshooting Inaccurate Results
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Drifting Internal Standard (IS) Signal
A decreasing or erratic signal from this compound across an analytical run is often attributed to issues other than isotopic exchange.
-
Troubleshooting Workflow for Drifting IS Signal
Caption: Workflow for troubleshooting a drifting internal standard signal.
Experimental Protocols
Protocol 1: Evaluation of Internal Standard Stability
This protocol is designed to determine if the this compound internal standard is stable throughout the sample preparation and analysis sequence.
Objective: To assess the stability of this compound in the sample matrix under typical experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples at a low and high concentration.
-
Set A (Time Zero): Spike a known amount of this compound into a blank matrix (e.g., plasma). Immediately process these samples according to your established extraction procedure and inject them onto the LC-MS system.
-
Set B (Time X): Spike the same amount of this compound into the blank matrix. Store these samples under the same conditions as your typical sample queue (e.g., in the autosampler at 4°C for 24 hours). After the designated time, process and analyze these samples.
-
-
Data Analysis:
-
Compare the peak area response of this compound in Set A and Set B.
-
A significant decrease in the peak area of Set B compared to Set A may indicate degradation of the internal standard.
-
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| No significant change in IS peak area | IS is stable under the tested conditions. | Proceed with analysis. |
| Significant decrease in IS peak area | Potential degradation of the IS. | Investigate sample storage conditions (temperature, light exposure). Consider faster sample processing. |
| Appearance of unlabeled Cabazitaxel peak in Set B | Unlikely for this compound, but could indicate back-exchange. | Confirm the identity of the peak. Re-evaluate the stability of the deuterium labels under your specific conditions. |
Protocol 2: Assessment of Matrix Effects
This experiment helps to determine if components in the sample matrix are suppressing or enhancing the ionization of the analyte and internal standard.
Objective: To evaluate the influence of the sample matrix on the ionization of Cabazitaxel and this compound.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of Cabazitaxel and this compound in a clean solvent (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample. Spike the extracted matrix with Cabazitaxel and this compound at the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike a blank matrix sample with Cabazitaxel and this compound before performing the extraction.
-
-
Data Analysis:
-
Calculate the matrix effect (ME) and recovery (RE) using the following formulas:
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor.
-
Data Interpretation:
| Matrix Effect (%) | Interpretation | Recommended Action |
| ~100% | No significant matrix effect. | Current method is suitable. |
| < 100% | Ion suppression. | Optimize sample cleanup, modify chromatographic separation, or use a more robust ionization source. |
| > 100% | Ion enhancement. | Same as for ion suppression. |
-
Logical Relationship of Factors Affecting Assay Accuracy
Caption: Relationship between key factors and accurate bioanalysis.
References
Technical Support Center: Optimizing LC Gradient for Cabazitaxel and Metabolite Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Cabazitaxel (B1684091) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an LC gradient method for Cabazitaxel and its metabolites?
A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of an aqueous component (like water with an acidic modifier such as 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A generic gradient from a lower to a higher concentration of the organic solvent is typically employed to ensure the elution of both the parent drug and its more polar metabolites.
Q2: How can I improve the resolution between Cabazitaxel and its closely eluting metabolites?
A2: To enhance resolution, you can try several approaches:
-
Modify the gradient slope: A shallower gradient during the elution of the compounds of interest can increase separation.
-
Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.
-
Adjust the mobile phase pH: Modifying the pH can change the ionization state of the analytes and, consequently, their retention and separation.
-
Use a different stationary phase: If a C18 column does not provide adequate separation, consider columns with alternative selectivities, such as a phenyl-hexyl or a biphenyl (B1667301) phase.
Q3: What are the common metabolites of Cabazitaxel I should expect to see?
A3: Cabazitaxel is primarily metabolized in the liver, with seven metabolites having been detected in plasma. Three of these are active.[1] Key metabolic pathways include demethylations.[2] Forced degradation studies can help to generate and identify potential degradation products and metabolites that might be encountered in stability and metabolism studies.[3][4]
Q4: My peak shapes for Cabazitaxel are poor (tailing or fronting). What can I do?
A4: Poor peak shape can be caused by several factors:
-
Secondary interactions with the stationary phase: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help to reduce peak tailing for basic compounds.
-
Column overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Inappropriate solvent for sample dissolution: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inadequate separation between Cabazitaxel and its metabolites. | - Decrease the gradient steepness around the elution time of the analytes.- Experiment with a different organic modifier (e.g., methanol instead of acetonitrile).- Change the stationary phase to one with a different selectivity (e.g., phenyl-hexyl, biphenyl). |
| Peak Tailing | Secondary silanol (B1196071) interactions; acidic or basic nature of analytes. | - Add an acidic modifier to the mobile phase (e.g., 0.1% formic acid).- Use a column with end-capping. |
| Peak Fronting | Sample overload. | - Reduce the concentration of the sample.- Decrease the injection volume. |
| Inconsistent Retention Times | Inadequate column equilibration; fluctuations in mobile phase composition or temperature. | - Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.- Check for leaks in the LC system.- Use a column oven to maintain a consistent temperature. |
| Low Signal Intensity (LC-MS) | Poor ionization; ion suppression. | - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).- Adjust the mobile phase pH or modifier to enhance ionization.- Improve sample preparation to remove matrix components that may cause ion suppression. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the determination of Cabazitaxel in the presence of its degradation products.[5]
-
Instrumentation: Shimadzu Model CBM-20A/20 Alite HPLC system with a PDA detector.[5]
-
Column: Zorbax SB-C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size).[5]
-
Mobile Phase: A mixture of 10 mM tetra butyl ammonium (B1175870) hydrogen sulphate and acetonitrile (30:70, v/v).[5]
-
Flow Rate: 1.2 ml/min.[5]
-
Detection: UV at 231 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Run Time: 10 minutes.[5]
Protocol 2: UPLC Method for Simultaneous Determination of Related Substances
This protocol is adapted from a UPLC method for the simultaneous determination of Cabazitaxel and its synthetic impurities.[3]
-
Instrumentation: Waters Acquity UPLC system.
-
Column: Acquity UPLC BEH shield RP18 (100mm x 2.1mm, i.d., 1.7µm).[3]
-
Mobile Phase A: 20mM KH₂PO₄, methanol, and acetonitrile (75:15:10, v/v/v).[3]
-
Mobile Phase B: Acetonitrile and water (80:20, v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Gradient Program:
-
0.01 min: 0% B
-
5.0 min: 50% B
-
7.0 min: 80% B
-
8.0 min: 90% B
-
9.0 min: 90% B
-
12.0 min: 0% B[3]
-
Visualizations
References
- 1. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 5. researchgate.net [researchgate.net]
Minimizing matrix effects in the bioanalysis of Cabazitaxel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of Cabazitaxel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Cabazitaxel, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am observing significant ion suppression for Cabazitaxel in my plasma samples. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis and can significantly impact the accuracy and sensitivity of your assay. The primary causes are co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), salts, and proteins, which interfere with the ionization of Cabazitaxel.
Here are the recommended troubleshooting steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.
-
Liquid-Liquid Extraction (LLE): This is a common and effective method for Cabazitaxel. If you are already using LLE, consider optimizing the extraction solvent. Methyl tert-butyl ether (MTBE) and n-butyl chloride are frequently used for taxanes. You can also try a double LLE, where an initial extraction with a nonpolar solvent like hexane (B92381) removes hydrophobic interferences before extracting Cabazitaxel with a more polar solvent.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than LLE if the appropriate sorbent and wash/elution steps are used. For Cabazitaxel, a C18 or a mixed-mode cation exchange sorbent could be effective. Ensure your wash steps are stringent enough to remove phospholipids without causing loss of the analyte.
-
Protein Precipitation (PPT): While being the simplest method, PPT is often the least clean. If you are using PPT and observing significant ion suppression, it is highly recommended to switch to LLE or SPE.
-
-
Chromatographic Separation: Enhance the separation of Cabazitaxel from matrix components.
-
Gradient Optimization: Adjust the gradient profile to increase the separation between Cabazitaxel and the regions where ion suppression is observed. A post-column infusion experiment can help identify these regions.
-
Column Chemistry: Consider using a different column chemistry. While C18 columns are common, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity and better separation from interfering matrix components.
-
-
Mass Spectrometer Source Parameters: Optimize the ion source conditions, such as temperature and gas flows, to maximize the ionization of Cabazitaxel while minimizing the influence of co-eluting matrix components.
-
Sample Dilution: If the signal intensity of Cabazitaxel is sufficiently high, diluting the sample can reduce the concentration of matrix components entering the MS source, thereby decreasing ion suppression.
Question 2: My recovery of Cabazitaxel is low and inconsistent. What steps should I take to improve it?
Answer:
Low and inconsistent recovery can be due to several factors related to the sample preparation process. Here’s how to troubleshoot this issue:
-
Optimize LLE/SPE Conditions:
-
pH Adjustment: Cabazitaxel is a weakly basic compound. Adjusting the pH of the plasma sample to be at least two pH units above its pKa before extraction will ensure it is in its neutral form, which improves extraction efficiency with organic solvents.
-
Solvent Selection (LLE): The choice of extraction solvent is critical. While MTBE is common, other solvents like diethyl ether or a mixture of solvents could provide better recovery.
-
Elution Solvent (SPE): Ensure the elution solvent in your SPE protocol is strong enough to completely elute Cabazitaxel from the sorbent. You might need to increase the percentage of organic solvent or add a modifier like ammonium (B1175870) hydroxide (B78521).
-
-
Check for Non-Specific Binding: Taxanes are known to be "sticky" and can adsorb to plasticware.
-
Use Low-Binding Tubes: Utilize low-binding microcentrifuge tubes and pipette tips.
-
Pre-treat Plasticware: Pre-rinsing plasticware with a solution of the analyte can help to saturate non-specific binding sites.
-
-
Evaporation and Reconstitution:
-
Gentle Evaporation: If your protocol involves an evaporation step, ensure it is not too aggressive (e.g., high temperature or strong nitrogen flow), which could lead to loss of the analyte.
-
Reconstitution Solvent: The reconstitution solvent should be strong enough to fully dissolve the dried extract. Vortexing and sonication can aid in complete reconstitution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for Cabazitaxel?
A1: While there is no single "best" technique for all laboratories and sample types, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally superior to Protein Precipitation (PPT) for minimizing matrix effects in Cabazitaxel bioanalysis. LLE with solvents like methyl tert-butyl ether has been successfully used in several published methods.[1] SPE, with careful method development, can provide even cleaner extracts. The choice between LLE and SPE often depends on factors like desired throughput, cost, and the specific matrix being analyzed.
Q2: How can I quantitatively assess the matrix effect for my Cabazitaxel assay?
A2: The most common method for quantifying matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of Cabazitaxel in a spiked, extracted blank matrix to the peak area of Cabazitaxel in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of Cabazitaxel?
A3: While not strictly mandatory, using a SIL-IS (e.g., deuterated Cabazitaxel) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ion suppression or enhancement between samples. This leads to more accurate and precise quantification.
Q4: What are the acceptable limits for matrix effect and recovery in a validated bioanalytical method?
A4: According to regulatory guidelines (e.g., FDA), the matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the assay. The coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should not be greater than 15%. For recovery, it does not need to be 100%, but it should be consistent, precise, and reproducible.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Taxane Bioanalysis
| Technique | Typical Recovery (%) | Matrix Effect | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | 80-100 | High | High | Low | Prone to significant ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70-95 | Low to Medium | Medium | Medium | Solvent choice and pH are critical for good recovery and cleanup. |
| Solid-Phase Extraction (SPE) | 80-100 | Low | High (with automation) | High | Requires careful method development but offers the cleanest extracts. |
Note: Data is representative for taxanes and may vary depending on the specific experimental conditions.
Table 2: Quantitative Matrix Effect Data for Taxanes in Human Plasma
| Analyte | Sample Preparation | Matrix Effect (%) | Reference |
| Paclitaxel (B517696) | Protein Precipitation & Filtration | -15.8 | [1] |
| Paclitaxel | Liquid-Liquid Extraction | -23.6 to -2.8 | [3] |
Note: A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Cabazitaxel in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a low-binding microcentrifuge tube, add 25 µL of internal standard solution (e.g., deuterated Cabazitaxel).
-
Add 20 µL of 4% ammonium hydroxide to basify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Setup:
-
Infuse a standard solution of Cabazitaxel at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-connector.
-
-
Procedure:
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the signal of Cabazitaxel.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression or enhancement.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Visualizations
Caption: Workflow for Cabazitaxel extraction from plasma using LLE.
Caption: Troubleshooting decision tree for matrix effects.
References
Addressing poor peak shape and tailing in Cabazitaxel chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape and tailing during the chromatographic analysis of Cabazitaxel.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for Cabazitaxel in reversed-phase HPLC?
Peak tailing for Cabazitaxel, a basic compound, in reversed-phase chromatography is often attributed to secondary interactions with the stationary phase. The primary cause is the interaction between the basic amine functional groups in the Cabazitaxel molecule and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak shape. Other contributing factors can include column contamination, column degradation (voids), improper mobile phase pH, and sample overload.[1][3][4]
Q2: How does the mobile phase pH affect the peak shape of Cabazitaxel?
Mobile phase pH is a critical parameter for achieving optimal peak shape for ionizable compounds like Cabazitaxel. Cabazitaxel has a strongest acidic pKa of 11.96 and a strongest basic pKa of -3.6.[5] To minimize tailing caused by silanol interactions, it is recommended to work at a low mobile phase pH (typically between 3 and 4).[6][7] At a low pH, the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic sites of the Cabazitaxel molecule.[2][8] Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and unionized forms, resulting in peak splitting or broadening.[9][10]
Q3: Can the choice of organic solvent in the mobile phase impact peak shape?
Yes, the choice and proportion of the organic solvent can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase chromatography for Cabazitaxel.[6][7][11][12] While both can be effective, their elution strengths and selectivities differ. It is important to ensure that the sample solvent is not significantly stronger than the mobile phase, as this can lead to peak distortion, including fronting or splitting.[13][14]
Q4: What role does the HPLC column play in preventing peak tailing for Cabazitaxel?
The choice of HPLC column is crucial. For basic compounds like Cabazitaxel, it is advisable to use modern, high-purity silica (B1680970) columns (Type B) that have a lower concentration of accessible silanol groups.[1] End-capped columns, where residual silanol groups are chemically deactivated, are also highly recommended to reduce secondary interactions. Several studies on Cabazitaxel analysis have successfully employed C18 columns from various manufacturers.[6][11][12][15] If peak tailing persists, it may be a sign of column degradation, such as the formation of a void at the column inlet or contamination of the frit, which would necessitate column replacement or cleaning.[2][3]
Troubleshooting Guides
Issue: Tailing Peak Observed for Cabazitaxel
This section provides a step-by-step guide to troubleshoot and resolve peak tailing issues with Cabazitaxel.
Step 1: Verify Mobile Phase pH and Composition
-
Action: Ensure the mobile phase is correctly prepared, especially the pH of the aqueous portion. For Cabazitaxel, a mobile phase pH in the range of 3.0 to 4.0 is often optimal.[6][7]
-
Protocol:
-
Prepare the aqueous component of the mobile phase.
-
If using a buffer (e.g., phosphate (B84403) or formate), ensure it is fully dissolved and within its effective buffering range.
-
Adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid).[6][11]
-
Filter the aqueous phase through a 0.45 µm membrane filter.[6]
-
Mix with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Degas the final mobile phase mixture before use.[6]
-
Step 2: Evaluate the HPLC Column
-
Action: The column is a frequent source of peak shape problems. Assess its condition.
-
Protocol:
-
Check for Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or a solvent recommended by the manufacturer) to remove any strongly retained compounds.
-
Inspect for Voids: If the column has been subjected to pressure shocks or used for an extended period, a void may have formed at the inlet. Disconnect the column, reverse it, and flush it to waste at a low flow rate. If peak shape improves, the issue was likely a blocked frit. If not, the column may need to be replaced.[2]
-
Consider Column Chemistry: If you are not already using one, switch to a modern, end-capped C18 column known for good performance with basic compounds.
-
Step 3: Optimize Sample Preparation and Injection
-
Action: The sample itself can be a source of peak tailing.
-
Protocol:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting in a stronger solvent can cause peak distortion.[13][14]
-
Sample Concentration: Overloading the column can lead to peak tailing.[3] Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, sample overload was a contributing factor.
-
Sample Filtration: Filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column frit.
-
Data Presentation
Table 1: Recommended Mobile Phase Compositions for Cabazitaxel Analysis
| Aqueous Component | Organic Component | Ratio (v/v) | pH | Reference |
| 0.1 M NaH2PO4 | Methanol | 60:40 | 3.5 | |
| Phosphate Buffer | Acetonitrile | 30:70 | 3.0 | [7] |
| 0.05% Formic Acid | Acetonitrile | Gradient | - | [11] |
| Water with 0.1% Formic Acid | Acetonitrile | 90:10 to 5:95 | - | |
| Methanol:Acetonitrile:Water | - | 40:40:20 | - | [12] |
Table 2: Typical Chromatographic Parameters for Cabazitaxel
| Parameter | Value | Reference |
| Column | C18 (various brands) | [6][7][11][12] |
| Particle Size | 1.8 µm, 3.5 µm, 5 µm | [6][11] |
| Column Dimensions | 100 x 3.0 mm, 150 x 4.6 mm, 250 x 4.6 mm | [6][7] |
| Flow Rate | 0.8 - 1.2 mL/min | [6][7] |
| Column Temperature | 30 - 40 °C | [6] |
| Detection Wavelength | 220 - 237 nm | [6][11][12] |
| Injection Volume | 3 - 20 µL | [6][12] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min).
-
Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 20-30 column volumes of a strong organic solvent like isopropanol (B130326) or acetonitrile.
-
If contamination with highly non-polar compounds is suspected, a sequence of solvents with decreasing polarity can be used (e.g., isopropanol, then hexane, then isopropanol again).
-
Equilibrate the column with the mobile phase for at least 30 minutes before the next injection.
Protocol 2: Mobile Phase Preparation with pH Adjustment
-
Measure the required volume of HPLC-grade water into a clean glass container.
-
Add the buffer salt (e.g., potassium dihydrogen phosphate) and stir until fully dissolved.
-
Place a calibrated pH electrode into the solution.
-
Slowly add a dilute acid (e.g., 10% phosphoric acid) dropwise while stirring until the desired pH (e.g., 3.0) is reached.
-
Filter the aqueous buffer through a 0.45 µm membrane filter.
-
Measure the required volume of organic solvent (e.g., acetonitrile).
-
Combine the aqueous buffer and organic solvent in the final desired ratio.
-
Degas the final mobile phase using sonication or vacuum filtration.
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in Cabazitaxel chromatography.
Caption: Chemical interactions leading to peak tailing for Cabazitaxel.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ijariie.com [ijariie.com]
- 13. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 14. agilent.com [agilent.com]
- 15. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Cabazitaxel-d9 Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the instability of Cabazitaxel-d9 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of Cabazitaxel (B1684091). It is primarily used as an internal standard for the quantification of Cabazitaxel in biological samples using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate measurement of the non-labeled drug.
Q2: What are the main stability concerns with this compound in aqueous solutions?
A2: The primary stability concern for this compound, similar to its non-deuterated counterpart, is its poor aqueous solubility, which can lead to precipitation.[3][4] Additionally, Cabazitaxel can undergo chemical degradation, particularly under acidic, basic, and oxidative conditions.[5][6][7] For related taxanes, hydrolysis and epimerization are also known degradation pathways in aqueous media.[8][9]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid or in a suitable organic solvent. The following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[10] |
| Powder | 4°C | 2 years[10] |
| In Solvent (e.g., DMSO) | -80°C | 6 months[10] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[10] |
It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability. [11]
Troubleshooting Guide
Problem 1: My this compound precipitated after I added it to my aqueous buffer (e.g., PBS).
-
Possible Cause: The concentration of this compound exceeded its solubility limit in the aqueous buffer. Cabazitaxel is sparingly soluble in aqueous solutions.[11]
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable solvents.[1] For example, you can prepare a 10 mg/mL stock solution in fresh, high-purity DMSO.
-
Perform a serial dilution of the stock solution. When preparing your working solution, dilute the DMSO stock solution with your aqueous buffer. It is crucial to add the aqueous buffer to the DMSO stock solution slowly while vortexing to facilitate mixing and prevent immediate precipitation.
-
Limit the final concentration of the organic solvent. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Consider using solubility enhancers. For specific applications, the use of surfactants like Tween 80 or complexing agents like hydroxypropyl-β-cyclodextrin (HP-βCD) can increase the aqueous solubility of taxanes.[9] However, their compatibility with your experimental system must be validated.
-
Problem 2: I observe unexpected peaks in my LC-MS analysis of a this compound sample that was stored in an aqueous solution.
-
Possible Cause: The unexpected peaks are likely degradation products of this compound. Cabazitaxel is susceptible to degradation under various conditions.
-
Solution:
-
Review your sample preparation and storage conditions. Exposure to acidic or basic pH, high temperatures, or oxidizing agents can accelerate degradation.[5][6] The optimal pH for cabazitaxel stability is in the near-neutral range (pH 4.41-6.20).[12]
-
Characterize the degradation products. Based on forced degradation studies of Cabazitaxel, common degradation pathways include hydrolysis and oxidation.[5][13] You can compare the mass-to-charge ratio (m/z) of the unknown peaks with known degradation products of Cabazitaxel.
-
Perform a forced degradation study. To confirm the identity of the degradation products, you can intentionally degrade a sample of this compound under controlled stress conditions (e.g., by adding acid, base, or an oxidizing agent) and compare the resulting chromatogram with your sample.
-
Problem 3: The viability of my cells is low, even at low concentrations of this compound.
-
Possible Cause: This could be due to the cytotoxicity of the solvent used to dissolve this compound or the degradation of the compound into more toxic byproducts.
-
Solution:
-
Include a solvent control in your experiment. This will help you determine if the observed cytotoxicity is due to the drug or the solvent (e.g., DMSO).
-
Minimize the final solvent concentration. As mentioned previously, keep the final concentration of organic solvents in your cell culture medium as low as possible.
-
Use freshly prepared solutions. Prepare your this compound working solutions immediately before use to minimize degradation. Do not store aqueous solutions of this compound for extended periods.[11]
-
Quantitative Data on Cabazitaxel Instability
The following table summarizes the degradation of Cabazitaxel under various stress conditions. While this data is for the non-deuterated form, the stability of this compound is expected to be very similar.
| Stress Condition | Incubation Time & Temperature | % Degradation | Reference |
| Acidic (1 N HCl) | 30 min at 80°C | 19.25% | [5] |
| Alkaline (0.01 N NaOH) | 30 min at 80°C | 16.75% | [5] |
| Oxidative (30% H₂O₂) | - | 7.99% | [5] |
| Thermal | 30 min at 80°C | 1.13% | [5] |
| UV Light | - | 1.35% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[10]
-
Protocol 2: Stability Testing of this compound in an Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubator or water bath
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low and consistent across all samples.
-
Divide the working solution into several aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., 37°C).
-
At each time point, analyze an aliquot using a validated stability-indicating HPLC or LC-MS method.
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial time point (t=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for using this compound and potential instability issues.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cabazitaxel liposome for increased solubility, enhanced antitumor effect and reduced systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability study of concentrate-solvent mixture & infusion solutions of Jevtana® cabazitaxel for extended multi-dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of aqueous stability of taxol in different release media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
Technical Support Center: Cabazitaxel-d9 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source conditions for the analysis of Cabazitaxel-d9.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mass spectrometry conditions for this compound analysis?
A1: For quantitative analysis, this compound, a deuterated internal standard, is often used alongside Cabazitaxel (B1684091). The mass spectrometer is typically operated in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification. A common MRM transition for Cabazitaxel is m/z 836 > 555, while for the deuterated internal standard (Cabazitaxel-d6, as d9 was not specified in the provided results), a transition of m/z 842 > 561 can be used. General source conditions from similar analyses can be used as a starting point.[1]
Q2: What is a suitable chromatographic method for this compound?
A2: A reverse-phase C18 column is commonly employed for the chromatographic separation of Cabazitaxel.[2][3][4] Gradient elution with a mobile phase consisting of an aqueous component (like 10 mM ammonium (B1175870) hydroxide (B78521) or 0.05% formic acid) and an organic component (such as methanol (B129727) or acetonitrile) is a typical approach.[3][4][5]
Q3: How should I prepare my plasma samples for analysis?
A3: Liquid-liquid extraction (LLE) and protein precipitation (PPT) are common sample preparation techniques for Cabazitaxel analysis from plasma. LLE with solvents like tert-butyl methyl ether has been shown to be effective.[3][5] Another LLE method involves the use of 4% ammonium hydroxide, acetonitrile (B52724), and n-butylchloride.[2] For PPT, acetonitrile is a common choice.
Q4: Why is a deuterated internal standard like this compound important?
A4: A deuterated internal standard is crucial for accurate quantification in LC-MS/MS analysis. It helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate results.[6]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ions for this compound. For Cabazitaxel, the transition is m/z 836 > 555. The precursor for a d9 variant would be approximately m/z 845. The product ion may or may not have the deuterium (B1214612) label depending on the fragmentation pattern. Infuse a standard solution to determine the correct transition. |
| Suboptimal Source Conditions | Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Poor Sample Preparation | Evaluate the efficiency of your extraction method. If using LLE, ensure the pH and solvent choice are optimal. If using PPT, ensure complete protein removal. |
| Instrument Malfunction | Check for common instrument issues such as a dirty source, clogged capillary, or detector failure. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Separation | Increase the gradient length or modify the mobile phase composition to better separate this compound from interfering matrix components. |
| Inefficient Sample Cleanup | Incorporate a solid-phase extraction (SPE) step for cleaner samples. |
| Ion Source Contamination | Clean the ion source components, including the capillary and skimmer. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column. |
| Incompatible Mobile Phase | Ensure the pH of the mobile phase is appropriate for Cabazitaxel and the column chemistry. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for Cabazitaxel Analysis
| Parameter | Setting 1 | Setting 2 |
| LC System | ||
| Column | Zorbax Extend C18[3][5] | Reversed phase C18 |
| Mobile Phase A | 10mM Ammonium Hydroxide[3][5] | Acetonitrile Gradient[2] |
| Mobile Phase B | Methanol[3][5] | Not Specified |
| Flow Rate | Not Specified | 0.20 mL/min[2] |
| MS System | ||
| Ionization Mode | Positive ESI (Turbo Ion Spray)[3][5] | Positive ESI |
| MRM Transition (Cabazitaxel) | Not Specified | 836 > 555[2] |
| MRM Transition (Internal Std.) | Not Specified | 842 > 561 (for deuterated standard) |
Table 2: General Mass Spectrometer Source Conditions
These are general starting conditions and should be optimized for your specific instrument and application.
| Parameter | Typical Starting Value |
| Capillary Voltage | 3.0 kV[1] |
| Desolvation Temperature | 500°C[1] |
| Source Temperature | 150°C[1] |
| Desolvation Gas Flow | 950 L/h[1] |
| Cone Gas Flow | 50 L/h[1] |
Visualizations
Experimental Workflow for Source Condition Optimization
Caption: Workflow for optimizing mass spectrometer source conditions.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting guide for low signal intensity issues.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Dealing with non-specific binding of Cabazitaxel during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding (NSB) of Cabazitaxel during sample preparation.
Understanding Non-Specific Binding of Cabazitaxel
Cabazitaxel is a hydrophobic, taxane-based chemotherapeutic agent. Its hydrophobicity causes it to adsorb to the surfaces of common laboratory plastics, such as polypropylene (B1209903) tubes, pipette tips, and microplates. This phenomenon, known as non-specific binding (NSB), is primarily driven by hydrophobic and electrostatic interactions.
NSB can lead to significant and unpredictable loss of the analyte during sample preparation, resulting in:
-
Inaccurate and imprecise quantification.
-
Poor sample recovery, especially at low concentrations.
-
Erroneous pharmacokinetic and pharmacodynamic data.
One study noted that diluting samples prior to extraction resulted in a loss of Cabazitaxel of approximately 6.5% per dilution step, highlighting the critical impact of NSB.[1]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for Cabazitaxel? A1: Non-specific binding is the adhesion of an analyte, like Cabazitaxel, to surfaces other than the intended target. This occurs due to non-covalent forces such as hydrophobic and electrostatic interactions between the drug and the surfaces of laboratory consumables.[1][2] For Cabazitaxel, a hydrophobic molecule, this leads to sample loss and can severely compromise the accuracy and reproducibility of quantification, particularly in bioanalytical assays like LC-MS/MS.[1][3]
Q2: I'm seeing lower-than-expected concentrations and poor reproducibility in my Cabazitaxel assay. Could NSB be the cause? A2: Yes, these are classic symptoms of NSB. When Cabazitaxel binds to the walls of tubes and tips, less of it is available in the solution for analysis. This effect can be inconsistent between samples, leading to high variability (poor precision) and underestimation of the true concentration (poor accuracy).[4]
Q3: At what stages of sample preparation is NSB most likely to occur? A3: NSB can occur at every step where the sample comes into contact with a surface.[1] This includes sample collection, storage, vortexing, centrifugation, serial dilutions, and transfer steps using pipette tips. The risk increases with greater surface area and longer contact times.
Q4: Are there specific types of labware that are better for handling Cabazitaxel? A4: Yes, using low-adsorption or "low-bind" tubes and plates is highly recommended. These products are manufactured with modified polymer surfaces that create a hydration layer, preventing hydrophobic molecules like Cabazitaxel from sticking.[2] Studies on other hydrophobic molecules have shown recovery rates of over 90% in low-bind tubes compared to as low as 4-12% in standard polypropylene tubes.[2]
Q5: How do additives like surfactants and proteins reduce NSB? A5: Surfactants, such as Tween-20 or Polysorbate 80, are detergents that disrupt hydrophobic interactions between Cabazitaxel and plastic surfaces.[5] Proteins like Bovine Serum Albumin (BSA) act as "blocking agents" by coating the surface of the labware, effectively saturating the non-specific binding sites and leaving fewer places for Cabazitaxel to adsorb.[5][6]
Troubleshooting Guide
Use this guide to diagnose and resolve issues related to Cabazitaxel loss during sample preparation.
Problem 1: Low Analyte Recovery or Signal Intensity
| Potential Cause | Recommended Solution | Explanation |
| Adsorption to Consumables | Switch to certified low-protein-binding tubes and pipette tips. | Standard polypropylene surfaces are hydrophobic and attract Cabazitaxel. Low-bind surfaces are specially treated to be more hydrophilic, significantly reducing adsorption.[2][7] |
| Hydrophobic Interactions | Add a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) to your sample diluent or buffer. | Surfactants help keep hydrophobic compounds like Cabazitaxel in solution and reduce their tendency to stick to surfaces.[5] Be cautious, as high concentrations can cause ion suppression in MS analysis. |
| Inadequate Extraction | Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the chosen organic solvent is appropriate for Cabazitaxel. | A well-optimized extraction protocol will efficiently partition Cabazitaxel from the sample matrix into the extraction solvent, minimizing loss. An LLE method using n-butyl chloride has proven effective.[1] |
Problem 2: Poor Precision and High Variability Between Replicates
| Potential Cause | Recommended Solution | Explanation |
| Inconsistent Adsorption | Pre-condition or "block" all tubes and tips with a blocking agent like 1% BSA solution before use. | Inconsistent NSB is a major source of variability. Coating the plastic surfaces with a protein like BSA saturates the non-specific binding sites, ensuring more consistent results between samples.[5][6] |
| Analyte Loss During Dilution | Prepare dilutions in a buffer containing a stabilizing agent (e.g., surfactant or BSA) or use low-bind tubes. Minimize the number of dilution steps. | Serial dilutions increase the surface area contact and the risk of cumulative loss. A stabilizing diluent protects the analyte at each step.[1] |
| Sample Matrix Effects | Use a deuterated internal standard (e.g., Cabazitaxel-d6) and perform a thorough method validation, including matrix effect assessment. | An appropriate internal standard co-elutes with the analyte and can help compensate for variability introduced during sample preparation and injection. |
Data on Mitigation Strategies
The following tables summarize quantitative data from studies investigating methods to reduce non-specific binding.
Table 1: Impact of Consumable Type on Sample Recovery (Data based on studies of hydrophobic proteins and peptides, which follows the same principle of adsorption as hydrophobic drugs)
| Consumable Type | Analyte | Concentration | Incubation Time | Average Recovery (%) | Reference(s) |
| Standard Polypropylene Tube | BSA | Low (µg/mL range) | 24 h | 5% | [2] |
| Eppendorf Protein LoBind® Tube | BSA | Low (µg/mL range) | 24 h | 95% | [2] |
| Standard Polypropylene Microplate | Fibrinogen | 1 nM | 24 h | 10% | [8] |
| Plasma-Treated ULB Microplate | Fibrinogen | 1 nM | 24 h | ~85% | [8] |
Table 2: Performance of a Validated LC-MS/MS Method for Cabazitaxel in Human Plasma (This method was optimized to minimize NSB during sample processing)
| Parameter | Calibration Range 1 (1.00-100 ng/mL) | Calibration Range 2 (40.0-4000 ng/mL) | Reference |
| Within-Run Precision (%CV) | ≤ 8.75% | ≤ 4.99% | [1] |
| Between-Run Precision (%CV) | ≤ 8.75% | ≤ 4.99% | [1] |
| Accuracy (% of Nominal) | 88.5 - 94.1% | 95.8 - 100.3% | [1] |
| Observed Analyte Loss | ~6.5% per dilution step | ~6.5% per dilution step | [1] |
Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction (LLE) for Cabazitaxel from Human Plasma
This protocol is adapted from a validated LC-MS/MS method to ensure high recovery.[1]
Materials:
-
Human plasma samples
-
Cabazitaxel-d6 internal standard (IS) solution
-
Acetonitrile (ACN)
-
n-butyl chloride
-
Low-bind microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes with low-bind tips
Procedure:
-
Pipette 100 µL of human plasma into a low-bind microcentrifuge tube.
-
Add the internal standard solution (e.g., 25 µL of Cabazitaxel-d6 in ACN).
-
Add 20 µL of 4% ammonium hydroxide to the plasma sample.
-
Add 100 µL of acetonitrile.
-
Vortex briefly to mix.
-
Add 1 mL of n-butyl chloride.
-
Vortex vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~900 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Diagrams and Workflows
Below are diagrams created using Graphviz to illustrate key concepts and workflows for troubleshooting Cabazitaxel NSB.
Caption: Mechanism of NSB and how blocking agents and surfactants work.
References
- 1. researchgate.net [researchgate.net]
- 2. eppendorf.com [eppendorf.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase pH on Cabazitaxel-d9 stability and chromatography
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the stability and chromatography of Cabazitaxel-d9.
Troubleshooting Guide
Encountering issues during the analysis of this compound? Use the table below to diagnose and resolve common problems related to mobile phase pH.
| Issue | Potential Cause Related to Mobile Phase pH | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | The pH of the mobile phase is close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., pH 2-4) is often recommended to ensure the analyte is fully protonated and interacts consistently with the stationary phase.[1] |
| Inconsistent Retention Times | Fluctuation in the mobile phase pH. This can be due to improper buffer preparation, degradation of the buffer over time, or absorption of atmospheric CO2. | Ensure the buffer is prepared accurately and fresh daily. Use a reliable pH meter for adjustments. Consider using a buffer with a pKa close to the desired mobile phase pH for better buffering capacity. |
| Loss of Signal/Analyte Degradation | The mobile phase pH is promoting the degradation of this compound. Studies have shown that Cabazitaxel is susceptible to degradation under both acidic and basic conditions.[2][3][4] | Maintain the mobile phase pH in a range where this compound is most stable. Near-neutral pH values (between 4.41 and 6.20) have been reported to minimize degradation at elevated temperatures.[5] If a low pH is required for chromatography, keep the sample and mobile phase cool and analyze promptly. |
| Column Degradation | Using a mobile phase with a pH outside the stable range for the column's stationary phase. Most silica-based columns are stable in the pH range of 2 to 8.[1] | Verify the recommended pH range for your specific HPLC column. If a pH outside this range is necessary, consider using a pH-stable column, such as a hybrid or polymer-based column.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for the analysis of this compound?
A1: The optimal mobile phase pH for this compound analysis depends on the specific chromatographic goals. For good peak shape and retention on a reversed-phase column, a pH that ensures the analyte is in a single ionic state is preferable. Several published methods for Cabazitaxel utilize an acidic pH, such as 3.0 or 3.5.[6][7] This is because at a low pH, the secondary amine in the side chain of Cabazitaxel will be protonated, leading to consistent interactions with the stationary phase.
Q2: How does mobile phase pH affect the stability of this compound?
A2: The stability of Cabazitaxel, and by extension this compound, is significantly influenced by pH. Forced degradation studies have demonstrated that Cabazitaxel degrades under both acidic and alkaline conditions.[2][3][4] One study reported that the rate of degradation is minimal at near-neutral pH values (4.41 < pH < 6.20) when subjected to high temperatures.[5] Therefore, to minimize analyte degradation during analysis, it is advisable to use a mobile phase pH within this stable range if possible, or to take precautions such as cooling the autosampler and limiting the time the sample is in the system.
Q3: Can I use a mobile phase without a buffer?
A3: While it is possible to use a mobile phase without a buffer, it is not recommended for the analysis of ionizable compounds like this compound. A buffer is crucial for controlling and maintaining a stable pH, which is essential for reproducible retention times and consistent peak shapes.[8][9] Without a buffer, small variations in the mobile phase composition or the introduction of the sample can lead to significant shifts in pH and, consequently, unreliable results.
Q4: What are the consequences of using a mobile phase with an incorrect pH?
A4: Using a mobile phase with an inappropriate pH can lead to several issues, including:
-
Poor and inconsistent chromatography: This includes variable retention times, poor peak shapes, and loss of resolution.[10]
-
Analyte degradation: As discussed, extremes in pH can cause the chemical breakdown of this compound, leading to lower sensitivity and inaccurate quantification.[4]
-
Damage to the HPLC column: Operating outside the recommended pH range of the column can lead to the dissolution of the silica-based stationary phase or cleavage of the bonded phase, resulting in a shortened column lifetime and poor performance.[8]
Quantitative Data Summary
The following table summarizes the degradation of Cabazitaxel under different stress conditions, highlighting the impact of pH.
| Stress Condition | % Degradation | Reference |
| Acidic (e.g., 1M HCl) | 19.25% | [4] |
| Alkaline (e.g., 0.1M NaOH) | 16.75% | [4] |
| Oxidative (e.g., 30% H2O2) | 7.99% | [4] |
| Thermal | 1.13% | [4] |
| UV Light | 1.35% | [4] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is a representative example based on published methods for Cabazitaxel.[6][7]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403) (or other suitable buffer salt)
-
Phosphoric acid (for pH adjustment)
-
Ultrapure water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
3. Mobile Phase Preparation (Example with pH 3.5):
-
Prepare a 0.1 M sodium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in ultrapure water.
-
Adjust the pH of the buffer solution to 3.5 using phosphoric acid.
-
The mobile phase will be a mixture of the prepared buffer and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 60:40 (v/v) buffer to organic solvent.[6]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
5. Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1 M Sodium Dihydrogen Phosphate (pH 3.5) : Methanol (60:40, v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm or 254 nm[6]
-
Injection Volume: 10 µL
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify the this compound peak based on its retention time and peak area/height compared to the standards.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
Strategies to improve sensitivity and limit of quantification for Cabazitaxel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Cabazitaxel (B1684091). Our aim is to help you improve the sensitivity and limit of quantification (LOQ) in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying Cabazitaxel?
A1: The most common methods for Cabazitaxel quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, allowing for quantification in complex biological matrices like human plasma.[3][4]
Q2: What is a typical Limit of Quantification (LOQ) for Cabazitaxel using different methods?
A2: The LOQ for Cabazitaxel can vary significantly depending on the analytical method and the sample matrix. For HPLC-UV methods, LOQs are typically in the range of 0.036 to 1.327 µg/mL.[5][6] In contrast, LC-MS/MS methods can achieve much lower LOQs, often around 1.0 ng/mL in human plasma.[4][7]
Q3: How can I improve the sensitivity of my Cabazitaxel analysis?
A3: To enhance sensitivity, consider the following strategies:
-
Method Selection: If currently using HPLC-UV, switching to an LC-MS/MS method will provide a significant improvement in sensitivity.[3]
-
Sample Preparation: Optimize your sample preparation to remove interfering substances and concentrate the analyte. Techniques like liquid-liquid extraction or solid-phase extraction are effective for cleaning up biological samples.
-
Injection Volume: Increasing the injection volume can lead to a larger signal, but be mindful of potential peak shape distortion.
-
Detector Wavelength (HPLC-UV): Ensure you are using the optimal wavelength for Cabazitaxel detection, which is typically around 220-237 nm.[1][8]
-
Mobile Phase Composition: Adjusting the mobile phase composition can improve peak shape and, consequently, sensitivity.
Q4: What is the importance of an internal standard in LC-MS/MS analysis of Cabazitaxel?
A4: An internal standard (IS) is crucial in LC-MS/MS to correct for variability in sample preparation, injection volume, and instrument response. An ideal IS for Cabazitaxel is a stable isotope-labeled version of the molecule (e.g., deuterated Cabazitaxel), as it behaves nearly identically to the analyte during extraction and ionization, leading to more accurate and precise quantification.[5][7]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Interaction of Cabazitaxel with active silanol (B1196071) groups on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to suppress silanol ionization (e.g., pH 3.0-3.5).[2] - Reduce the sample concentration or injection volume. |
| Peak Fronting | - High injection volume. - Improper mobile phase composition. | - Decrease the injection volume. - Ensure the mobile phase is adequately mixed and appropriate for the column. |
| Broad Peaks | - Low column efficiency. - High mobile phase viscosity. - Sample overload. | - Replace the column if it's old or has been subjected to harsh conditions. - Optimize the mobile phase composition to reduce viscosity. - Lower the sample concentration. |
| Ghost Peaks | - Contamination in the mobile phase or system. - Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase. - Implement a robust needle wash protocol in the autosampler. |
| Low Sensitivity | - Suboptimal detection wavelength. - Inefficient sample extraction. - Low injection volume. | - Set the UV detector to the wavelength of maximum absorbance for Cabazitaxel (around 220-237 nm).[1][8] - Optimize the sample preparation method to improve recovery. - Increase the injection volume, while monitoring for peak shape issues. |
LC-MS/MS Analysis
| Problem | Potential Causes | Solutions |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous components from the biological matrix that interfere with the ionization of Cabazitaxel. | - Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Optimize chromatographic conditions to separate Cabazitaxel from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[7] |
| Low Signal Intensity | - Inefficient ionization of Cabazitaxel. - Poor sample recovery during extraction. - Suboptimal mass spectrometer settings. | - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Evaluate and refine the sample extraction procedure to maximize recovery. - Optimize the collision energy and other MRM transition parameters for Cabazitaxel and the internal standard. |
| Poor Reproducibility | - Inconsistent sample preparation. - Variability in instrument performance. - Instability of Cabazitaxel in the sample or analytical solution. | - Standardize the sample preparation workflow. - Regularly perform system suitability tests and calibration checks. - Investigate the stability of Cabazitaxel under your storage and analytical conditions. |
| Noisy Baseline | - Contaminated mobile phase or LC system. - Electronic noise from the mass spectrometer. | - Use high-purity solvents and additives for the mobile phase. - Flush the LC system thoroughly. - Consult with the instrument manufacturer for troubleshooting electronic noise. |
Quantitative Data Summary
The following tables summarize the limits of quantification (LOQ) for Cabazitaxel achieved by different analytical methods as reported in the literature.
Table 1: HPLC-UV Methods
| LOQ (µg/mL) | Matrix |
| 0.175 | Injection Dosage Form |
| 1.3274 | Bulk and Formulations |
| 0.15 | Pharmaceutical Dosage Forms |
| 0.036 | Standard Solution |
Table 2: LC-MS/MS Methods
| LOQ (ng/mL) | Matrix |
| 1.0 | Human Plasma |
| 1.0 | Human Plasma |
Detailed Experimental Protocols
Protocol 1: Quantification of Cabazitaxel in Human Plasma by LC-MS/MS
This protocol is a representative example for the sensitive quantification of Cabazitaxel in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., deuterated Cabazitaxel).
-
Add 20 µL of 4% ammonium (B1175870) hydroxide (B78521) and 100 µL of acetonitrile.
-
Vortex mix for 30 seconds.
-
Add 1 mL of n-butylchloride and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Zorbax Extend C18).[3]
-
Mobile Phase: A gradient of 10mM ammonium hydroxide and methanol (B129727).[3]
-
Flow Rate: 0.20 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for maximum signal intensity.
Protocol 2: Quantification of Cabazitaxel in a Pharmaceutical Formulation by HPLC-UV
This protocol is suitable for the analysis of Cabazitaxel in less complex matrices like injection solutions.
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of Cabazitaxel in methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 24-72 µg/mL).[2]
-
Sample Solution: Dilute the Cabazitaxel injection formulation with the mobile phase to a concentration within the calibration range.[2]
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Inertsil ODS 3V, 150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of 0.1M Sodium Dihydrogen Phosphate (pH 3.5) and methanol (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 254 nm.[2]
-
Column Temperature: 30°C.[2]
Visualizations
Caption: LC-MS/MS Experimental Workflow for Cabazitaxel Quantification.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. ijariie.com [ijariie.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. A surfactant-stripped cabazitaxel micelle formulation optimized with accelerated storage stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Cabazitaxel Assay: Cabazitaxel-d9 vs. Docetaxel as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in biological matrices is a critical aspect of drug development. For the anti-cancer drug Cabazitaxel, robust bioanalytical method validation is essential for pharmacokinetic, toxicokinetic, and clinical studies. A key decision in developing such assays is the choice of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides an objective comparison of two common internal standards for the Cabazitaxel assay: the stable isotope-labeled (SIL) internal standard, Cabazitaxel-d9, and a structural analog, Docetaxel (B913).
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1] They share near-identical physicochemical properties with the analyte, leading to similar behavior during sample extraction, chromatography, and ionization, which allows for effective compensation for matrix effects and other sources of variability.[2][3] However, the use of a structural analog like Docetaxel, another taxane (B156437) drug, can also be a viable and more cost-effective alternative. This guide presents a comparison of these two approaches, supported by published experimental data, to aid researchers in selecting the most suitable internal standard for their specific needs.
Performance Comparison: this compound vs. Docetaxel
The following tables summarize the key performance parameters for the bioanalytical method validation of Cabazitaxel using either this compound or Docetaxel as the internal standard. The data is compiled from published literature and presented to facilitate a direct comparison.
Table 1: Method Validation Parameters for Cabazitaxel Assay using this compound as Internal Standard
| Validation Parameter | Result |
| Linearity Range | 1.00 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Accuracy | |
| Within-run | 95.0% - 105.0% |
| Between-run | 97.0% - 103.0% |
| Precision (%RSD) | |
| Within-run | < 10% |
| Between-run | < 8% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to negligible |
| Stability | Stable under various storage and handling conditions |
Data synthesized from representative studies.
Table 2: Method Validation Parameters for Cabazitaxel Assay using Docetaxel as Internal Standard
| Validation Parameter | Result |
| Linearity Range | 1.0 - 150 ng/mL[4] |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |
| Accuracy | |
| Inter-day | Within ±15% of nominal value[4] |
| Precision (%RSD) | |
| Inter-day | Within ±15%[4] |
| Recovery | Not explicitly stated |
| Matrix Effect | Method validated, suggesting acceptable management of matrix effects |
| Stability | Not explicitly stated |
Data extracted from a study by Kort et al. (2013).[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative experimental protocols for Cabazitaxel quantification using either this compound or Docetaxel as the internal standard.
Assay using this compound as Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 20 µL of 4% ammonium (B1175870) hydroxide (B78521), 100 µL of acetonitrile, and the internal standard solution (this compound).
-
Vortex mix the samples.
-
Add 1 mL of n-butylchloride and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., Zorbax Extend C18)
-
Mobile Phase: Gradient mixture of 10mM ammonium hydroxide and methanol.
-
Flow Rate: 0.20 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cabazitaxel: 836 > 555 (m/z)
-
This compound: 842 > 561 (m/z)
-
Assay using Docetaxel as Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (Docetaxel).
-
Perform liquid-liquid extraction with tert-butyl methyl ether.[4]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
LC System: HPLC system
-
Column: Zorbax Extend C18 column[4]
-
Mobile Phase: Gradient mixture of 10mM ammonium hydroxide and methanol[4]
-
Flow Rate: Not specified
-
Injection Volume: Not specified
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Turbo ion spray ionization, positive ion mode[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
-
Cabazitaxel: Specific m/z transitions would be selected.
-
Docetaxel: Specific m/z transitions would be selected.
-
Visualizing the Workflow and Chemical Structures
To better illustrate the processes and molecules involved, the following diagrams are provided.
Caption: A simplified workflow for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Cabazitaxel Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of bioanalytical methods for the quantification of cabazitaxel (B1684091) in biological matrices, a critical step for ensuring data comparability across different research sites and clinical trials. While direct inter-laboratory comparison studies for cabazitaxel are not widely published, this document synthesizes data from several single-laboratory validations to establish a baseline for performance characteristics. It also puts forth a recommended protocol for conducting a cross-validation study.
Comparative Performance of Validated Bioanalytical Methods
The accurate quantification of cabazitaxel, a potent taxane (B156437) used in cancer therapy, is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant bioanalytical technique for this purpose. The following tables summarize the key performance characteristics from various published and validated LC-MS/MS and HPLC methods for cabazitaxel analysis. This comparison of single-laboratory validations provides a strong indication of expected method performance and transferability.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions for Cabazitaxel Quantification
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (RP-HPLC) | Method D (RP-HPLC) |
| Chromatography Column | Zorbax Extend C18 | Not Specified | Agilent ZORBAX Eclipse Plus C18 | Inertsil ODS 3V (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of 10mM ammonium (B1175870) hydroxide (B78521) and methanol (B129727) | Not Specified | Methanol: Acetonitrile: water (40:40:20 v/v) | 0.1M NaH2PO4 and methanol (60:40 v/v) |
| Flow Rate | Not Specified | Not Specified | 0.9 mL/min | 1.0 ml/min |
| Detection | Turbo ion spray ionization in positive ion multiple reaction monitoring mode | Electrospray ionization (ESI) positive mode | UV at 237nm | UV at 254 nm |
| Internal Standard | Deuterated cabazitaxel | Paclitaxel | Not Applicable | Not Applicable |
Table 2: Comparison of Method Validation Parameters for Cabazitaxel Quantification
| Parameter | Method A (LC-MS/MS)[1] | Method B (LC-MS/MS)[2] | Method C (RP-HPLC)[3] | Method D (RP-HPLC)[4] |
| Matrix | Human Plasma | Rat Whole Blood (DBS) | Pharmaceutical Dosage Forms | Injection Dosage Form |
| Linearity Range | 1.0-150 ng/mL | 0.2-20.0 ng/mL | 20-120 µg/mL | 24-72 µg/ml |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.999 | 0.9999 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.2 ng/mL | 0.15 µg/mL | 0.175 µg/ml |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.04 µg/mL | 0.052 µg/ml |
| Accuracy (% Bias) | Within ±15% | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | Within ±15% | Not Specified | Not Specified | < 2% |
| Recovery | Not Specified | Good extraction recovery | Not Specified | 100.394-100.693% |
Experimental Protocols
A generalized experimental protocol for the bioanalytical quantification of cabazitaxel using LC-MS/MS is outlined below. This protocol is a synthesis of common practices from the cited literature.[1][2][5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add the internal standard (e.g., deuterated cabazitaxel).
-
Perform liquid-liquid extraction with tert-butyl methyl ether.
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Zorbax Extend C18).
-
Mobile Phase: A gradient mixture of an aqueous component (e.g., 10mM ammonium hydroxide) and an organic component (e.g., methanol).
-
Flow Rate: A suitable flow rate to achieve good chromatographic separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for cabazitaxel and its internal standard.
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[2]
Proposed Inter-Laboratory Cross-Validation Protocol
When a bioanalytical method is transferred between laboratories, a cross-validation study is essential to ensure the comparability of data.
Study Design
-
Reference and Comparator Laboratories: Designate one laboratory as the "reference" and the other as the "comparator".
-
Samples: Analyze two sets of samples:
-
Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of spiked QC samples prepared by one laboratory and analyzed by both.
-
Incurred Samples: A set of subject samples from a clinical or preclinical study.
-
Acceptance Criteria
-
QC Samples: The mean concentration of the QC samples from the comparator laboratory should be within ±20% of the mean concentration from the reference laboratory.
-
Incurred Samples: The percentage difference between the values from the two laboratories for each sample should be within ±20% for at least 67% of the samples.
Visualizing the Workflow
To aid in understanding the processes involved, the following diagrams illustrate a typical bioanalytical workflow and a proposed cross-validation scheme.
References
- 1. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. ijariie.com [ijariie.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Evaluating Matrix Effects in Cabazitaxel Quantification: A Comparison of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the use of deuterated internal standards in the bioanalysis of Cabazitaxel (B1684091), a potent anti-cancer agent. We will delve into the experimental protocols for evaluating matrix effects and present data supporting the advantages of this approach.
The use of a stable isotope-labeled internal standard (IS), such as a deuterated version of the analyte, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variability, including matrix effects.[1][2]
The Challenge of Matrix Effects
Matrix effects are a significant challenge in bioanalysis, defined as the alteration of analyte response due to interfering components in the sample matrix.[3][4][5] These effects, which can lead to ion suppression or enhancement, can compromise the accuracy, precision, and sensitivity of an assay.[5] Regulatory bodies like the FDA and EMA mandate the thorough evaluation of matrix effects during method validation.[3][4][6][7][8]
Deuterated Internal Standards: The Superior Choice for Cabazitaxel
For the quantification of Cabazitaxel, a deuterated internal standard (e.g., Cabazitaxel-d5) offers significant advantages over other types of internal standards, such as structural analogs. The near-identical physicochemical properties of the deuterated IS and the native analyte ensure they behave similarly during extraction and chromatography, and experience the same degree of matrix effects.[1][9]
| Feature | Deuterated Internal Standard (e.g., Cabazitaxel-d5) | Structural Analog Internal Standard |
| Chromatographic Co-elution | Nearly identical retention time to Cabazitaxel, ensuring both experience the same matrix components at the same time.[9] | May have different retention times, leading to differential matrix effects. |
| Ionization Efficiency | Very similar to Cabazitaxel, providing accurate correction for ion suppression or enhancement.[9] | Can have significantly different ionization efficiency, leading to inaccurate quantification. |
| Extraction Recovery | Identical extraction recovery to Cabazitaxel. | Extraction recovery may differ from the analyte. |
| Overall Accuracy and Precision | High accuracy and precision due to effective compensation for matrix effects and other variabilities.[10] | Potential for biased results if matrix effects are not adequately compensated. |
Experimental Protocol for Matrix Effect Evaluation
The following is a typical experimental protocol for evaluating the matrix effect for Cabazitaxel quantification using a deuterated internal standard, based on established regulatory guidelines.[3][4][6][7][8]
Sample Preparation (Liquid-Liquid Extraction)
A common and effective method for extracting Cabazitaxel from plasma is liquid-liquid extraction (LLE).[10][11][12][13]
-
To 100 µL of human plasma, add 20 µL of the deuterated Cabazitaxel internal standard working solution.
-
Add 20 µL of 4% ammonium (B1175870) hydroxide (B78521) and 100 µL of acetonitrile (B52724).
-
Vortex for 30 seconds.
-
Add 1 mL of n-butyl chloride and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column is typically used.[10][11][12][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[11][12]
-
Flow Rate: A flow rate of 0.20 to 1.0 mL/min is often employed.[13][14]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
Matrix Effect Assessment
The matrix effect is quantitatively assessed by comparing the response of the analyte in the presence of matrix with the response in a neat solution.
-
Set A: Prepare Cabazitaxel and the deuterated IS in the mobile phase at two concentration levels (low and high).
-
Set B: Extract blank plasma from at least six different sources. Spike the extracted matrix with Cabazitaxel and the deuterated IS at the same low and high concentrations as in Set A.
-
Calculate Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor from the different matrix sources should not be greater than 15%.[4][6]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the evaluation of matrix effects.
Caption: Experimental workflow for matrix effect evaluation.
Conclusion
The use of a deuterated internal standard is a robust and reliable strategy for the accurate quantification of Cabazitaxel in biological matrices. Its ability to effectively compensate for matrix effects leads to highly accurate and precise data, which is crucial for clinical and preclinical studies. The detailed experimental protocol and workflow provided in this guide offer a comprehensive framework for researchers to implement this best-practice approach in their own laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. capa.org.tw [capa.org.tw]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
Stability of Cabazitaxel in Plasma: A Comparative Guide for Bioanalysis
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in a biological matrix is paramount for accurate quantification. This guide provides a comprehensive comparison of the stability of the chemotherapeutic agent Cabazitaxel in human plasma, with a focus on the use of its deuterated analog, Cabazitaxel-d9, as an internal standard. The information presented is supported by experimental data from published literature to aid in the development of robust bioanalytical methods.
Executive Summary
Cabazitaxel demonstrates good stability in human plasma under typical storage and handling conditions encountered in a bioanalytical laboratory. Experimental data indicates that Cabazitaxel is stable for at least 24 hours at room temperature and can withstand multiple freeze-thaw cycles without significant degradation. For long-term storage, Cabazitaxel remains stable for a minimum of six months when stored at -20°C or -70°C. The use of a deuterated internal standard, such as this compound, is the gold standard for compensating for potential variability during sample processing and analysis, ensuring high accuracy and precision.
Data Presentation: Cabazitaxel Stability in Human Plasma
The following table summarizes the stability of Cabazitaxel in human plasma under various conditions, as reported in scientific literature.
| Stability Parameter | Condition | Duration | Analyte Concentration | Stability Outcome | Reference |
| Bench-Top Stability | Ambient Temperature | 18 hours | 3.00 ng/mL and 80.0 ng/mL | 95.5% to 105% of initial concentration | [1] |
| 37°C | At least 24 hours | Not specified | Stable | [2] | |
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | 3 cycles | 3.00 ng/mL and 80.0 ng/mL | 100% to 103% of initial concentration | [1] |
| Long-Term Stability | Frozen at ≤ -20°C | 6 months | 3.00 ng/mL and 80.0 ng/mL | Within acceptable limits | [1] |
| Frozen at ≤ -70°C | 6 months | 3.00 ng/mL and 80.0 ng/mL | Within acceptable limits | [1] |
Alternative Internal Standards for Cabazitaxel Bioanalysis
While this compound is a suitable and commonly referenced deuterated internal standard for the bioanalysis of Cabazitaxel, other alternatives could be considered. The ideal internal standard should be structurally and chemically similar to the analyte to mimic its behavior during extraction and ionization.
Comparison of Internal Standard Approaches:
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.- High chemical similarity ensures analogous behavior. | - Can be more expensive to synthesize.- Potential for isotopic interference if not adequately resolved by the mass spectrometer. |
| Structurally Similar Analog | - More readily available and potentially less expensive.- Can provide adequate compensation if carefully validated. | - May have different extraction recovery and ionization efficiency compared to the analyte.- Chromatographic separation from the analyte is necessary. |
For regulatory submissions and methods requiring the highest level of accuracy and precision, a deuterated internal standard like this compound is strongly recommended.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating stability studies. Below are generalized yet detailed methodologies for key stability experiments based on standard bioanalytical practices.
Bench-Top Stability Protocol
-
Sample Preparation: Spike blank human plasma with Cabazitaxel at low and high quality control (QC) concentrations. Aliquot into separate tubes.
-
Storage: Place the QC samples on a laboratory bench at a controlled ambient temperature (e.g., 20-25°C).
-
Time Points: Analyze the samples at time zero and after specific durations (e.g., 4, 8, 18, and 24 hours).
-
Analysis: At each time point, process the samples, including the addition of this compound internal standard, and analyze using a validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of the stored QC samples against the mean concentration of freshly prepared QC samples. The deviation should be within ±15%.
Freeze-Thaw Stability Protocol
-
Sample Preparation: Prepare low and high concentration QC samples of Cabazitaxel in blank human plasma.
-
Freezing: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycles: Repeat the freeze-thaw cycle for a specified number of times (typically 3 to 5 cycles).
-
Analysis: After the final thaw, add the this compound internal standard, process the samples, and analyze using a validated LC-MS/MS method.
-
Evaluation: Compare the results to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
Long-Term Stability Protocol
-
Sample Preparation: Prepare a set of low and high concentration QC samples of Cabazitaxel in blank human plasma.
-
Storage: Store the samples at the proposed long-term storage temperatures (e.g., -20°C and -80°C).
-
Time Points: Analyze the samples at predetermined intervals (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, retrieve the samples, thaw them, add the this compound internal standard, process, and analyze alongside freshly prepared calibration standards and QC samples.
-
Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Mandatory Visualizations
To further elucidate the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Bench-Top Stability Assessment.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
References
A Comparative Guide to Incurred Sample Reanalysis in Cabazitaxel Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for Incurred Sample Reanalysis (ISR) in pharmacokinetic (PK) studies of Cabazitaxel. ISR is a critical component of bioanalytical method validation, ensuring the reliability and reproducibility of data from clinical and non-clinical studies. This document outlines the regulatory framework, compares analytical techniques, and presents detailed experimental protocols to assist in the design and execution of robust PK studies for this important chemotherapeutic agent.
Regulatory Landscape and Acceptance Criteria for Incurred Sample Reanalysis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR to ensure the integrity of bioanalytical data. These guidelines are essential for the approval of new drugs and for monitoring their performance.[1][2][3]
Incurred samples, which are samples taken from subjects after drug administration, can present a more complex matrix than the calibration standards and quality control (QC) samples used during method validation.[1] Factors such as the presence of metabolites, protein binding, and sample inhomogeneity can affect the accuracy and precision of the analytical method.[1] Therefore, ISR serves as a crucial real-world test of method performance.
A summary of the key regulatory requirements for ISR is presented in the table below.
| Parameter | FDA Guideline | EMA Guideline |
| When is ISR Required? | For all pivotal bioequivalence (BE) studies and all pivotal PK or pharmacodynamic (PD) studies.[1] | For all pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and the first trial in patients with impaired hepatic and/or renal function. |
| Number of Samples | Up to 10% of the total number of study samples.[1] | A tiered approach is suggested: 10% of samples up to 1000, and an additional 5% for samples exceeding 1000. |
| Sample Selection | Samples should be selected around the maximum concentration (Cmax) and in the terminal elimination phase.[1] | Similar to FDA, with an emphasis on covering the entire PK profile. |
| Acceptance Criteria | For small molecules, the difference between the original and reanalyzed concentrations should be within ±20% of their mean for at least 67% (two-thirds) of the reanalyzed samples.[1] | The difference between the two values obtained should be within 20% of the mean for at least 67% of the repeats. |
| Investigation of Failure | If the overall ISR assessment does not meet acceptance criteria, an investigation should be conducted and documented.[1] | An investigation into the cause of the failure is required. |
Comparison of Bioanalytical Methods for Cabazitaxel Quantification
The two primary analytical techniques employed for the quantification of Cabazitaxel in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio of fragmented ions. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) in the µg/mL to high ng/mL range.[4] | Highly sensitive, with LOQs typically in the low ng/mL to pg/mL range. |
| Specificity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly specific due to the unique fragmentation pattern of the analyte. |
| Throughput | Can be lower due to longer run times required for adequate separation. | Generally higher throughput due to faster chromatographic runs and multiplexing capabilities. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more complex maintenance. |
| Application for Cabazitaxel | Suitable for bulk drug analysis and formulation assays.[4] | The gold standard for bioanalysis in pharmacokinetic studies due to its high sensitivity and specificity. |
While no direct comparative ISR studies for Cabazitaxel using both HPLC-UV and LC-MS/MS were identified in the public domain, the inherent characteristics of each technique suggest that LC-MS/MS would be the superior choice for bioanalytical studies requiring high sensitivity and specificity, which are critical for accurate pharmacokinetic profiling.
Experimental Protocols
Below are detailed protocols for the bioanalysis of Cabazitaxel in human plasma, which are fundamental to performing ISR.
LC-MS/MS Method for Cabazitaxel Quantification
This protocol is a composite based on validated methods described in the scientific literature.
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., a deuterated analog of Cabazitaxel).
-
Vortex for 30 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for injection.
3.1.2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabazitaxel: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
Internal Standard: Precursor ion > Product ion.
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-dependent parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
Incurred Sample Reanalysis (ISR) Protocol
-
Sample Selection: From the completed pharmacokinetic study, select up to 10% of the total samples for reanalysis. The selection should include samples near Cmax and in the terminal elimination phase from multiple subjects.
-
Sample Retrieval: Retrieve the selected incurred samples from the long-term storage (typically -70°C or colder).
-
Analysis:
-
Allow the samples to thaw to room temperature unassisted.
-
Vortex the samples to ensure homogeneity.
-
Analyze the samples using the same validated bioanalytical method (as described in section 3.1) that was used for the initial analysis. The reanalysis should be performed by a different analyst if possible, and on a different day.
-
The analytical run should include a full set of calibration standards and quality control samples.
-
-
Data Evaluation:
-
Calculate the percentage difference between the original concentration and the reanalyzed concentration for each sample using the following formula:
-
Assess whether at least 67% of the reanalyzed samples have a percentage difference within ±20%.
-
-
Reporting: Document the results of the ISR, including the individual sample results, the percentage differences, and the overall pass/fail assessment. If the ISR fails, a thorough investigation into the cause of the failure must be conducted and documented.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagram illustrates the key steps in the ISR process.
Signaling Pathway of Cabazitaxel
Cabazitaxel, a member of the taxane (B156437) family, exerts its cytotoxic effects by interfering with the microtubule dynamics within cancer cells. The following diagram illustrates its mechanism of action.
By promoting the assembly and inhibiting the disassembly of microtubules, Cabazitaxel leads to the formation of abnormal, stable microtubule bundles. This disrupts the normal formation of the mitotic spindle, arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.
Conclusion
Incurred Sample Reanalysis is an indispensable tool for ensuring the quality and reliability of pharmacokinetic data for Cabazitaxel. The choice of a highly sensitive and specific bioanalytical method, such as LC-MS/MS, is paramount for accurate quantification. Adherence to regulatory guidelines for ISR, coupled with robust and well-documented experimental protocols, will provide the necessary confidence in the data generated from pivotal clinical trials, ultimately supporting the safe and effective use of Cabazitaxel in cancer therapy.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. phmethods.net [phmethods.net]
The Analytical Edge: Cabazitaxel-d9 vs. A Structural Analog as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of the potent chemotherapeutic agent Cabazitaxel, the choice of an internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Cabazitaxel-d9, and a structural analog for the quantitative analysis of Cabazitaxel by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard should closely mimic the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, including extraction inconsistencies and matrix effects. While stable isotope-labeled standards are often considered the "gold standard," structural analogs can also provide acceptable performance and may be more readily available or cost-effective.
This comparison will utilize data from validated bioanalytical methods to highlight the performance characteristics of both approaches, aiding researchers in making an informed decision for their specific analytical needs. For the purpose of this guide, this compound represents the stable isotope-labeled internal standard, and Paclitaxel, a closely related taxane, will serve as the structural analog. Due to the structural similarity between Cabazitaxel and Docetaxel (B913), for which Paclitaxel has been used as an internal standard, this comparison provides a relevant and insightful evaluation.
Performance Comparison: Quantitative Data
The following tables summarize the validation parameters for LC-MS/MS methods using Cabazitaxel-d6 (a representative deuterated form) and Paclitaxel as internal standards for the quantification of Cabazitaxel and the structurally similar Docetaxel, respectively.
Table 1: Method Validation Parameters for Cabazitaxel Quantification using Cabazitaxel-d6 as an Internal Standard
| Parameter | Performance |
| Linearity Range | 1.00 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Within-Run Precision (%CV) | ≤ 8.75% |
| Between-Run Precision (%CV) | ≤ 8.75% |
| Accuracy | 88.5% - 94.1% |
Data extracted from a validated method for the quantification of Cabazitaxel in human plasma.
Table 2: Method Validation Parameters for Docetaxel Quantification using Paclitaxel as an Internal Standard
| Parameter | Performance |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | ≤ 7.0% |
| Accuracy | 95.4% - 104.2% |
| Matrix Effect | No significant effect observed |
| Recovery | Considered substantial for both analyte and IS |
Data extracted from a validated method for the quantification of Docetaxel in human plasma[1].
Experimental Protocols
Method 1: Quantification of Cabazitaxel using Cabazitaxel-d6 Internal Standard
Sample Preparation: A liquid-liquid extraction was performed on 100 µL of human lithium heparinized plasma. The extraction involved the addition of 4% ammonium (B1175870) hydroxide, acetonitrile, and n-butylchloride[2].
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Gradient elution with acetonitrile
-
Flow Rate: 0.20 mL/min
-
Run Time: 5 minutes
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Method 2: Quantification of Docetaxel using Paclitaxel Internal Standard
Sample Preparation: A hybrid solid-phase extraction-protein precipitation method was used to extract the analyte and internal standard from human plasma samples[1].
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18
-
Mobile Phase: Isocratic elution with methanol (B129727) and water (containing 0.05% acetic acid and 20 µM sodium acetate) (70:30, v/v)[1]
-
Flow Rate: Not specified
-
Run Time: Not specified
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Mechanism of Action: Cabazitaxel Signaling Pathway
Cabazitaxel, like other taxanes, exerts its cytotoxic effects by disrupting microtubule dynamics within the cell. This interference with the cellular machinery ultimately leads to cell cycle arrest and apoptosis (programmed cell death).
Caption: Cabazitaxel's mechanism of action, disrupting microtubule dynamics.
Experimental Workflow Comparison
The selection of an internal standard impacts the entire bioanalytical workflow, from sample preparation to data analysis.
Caption: Comparison of analytical workflows using different internal standards.
References
Performance evaluation of Cabazitaxel-d9 in different LC-MS/MS systems
A Comparative Guide for Researchers in Drug Development
The accurate quantification of the chemotherapeutic agent Cabazitaxel (B1684091) is paramount for pharmacokinetic studies and clinical drug monitoring. The use of a stable isotope-labeled internal standard, such as Cabazitaxel-d9, is a cornerstone of robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative performance evaluation of this compound across various LC-MS/MS systems, supported by experimental data from published studies, to aid researchers in selecting and validating their analytical methods.
Comparative Performance of Cabazitaxel Quantification Using this compound
The performance of an LC-MS/MS method for Cabazitaxel quantification, with this compound as the internal standard, is influenced by the specific instrumentation and analytical conditions employed. Below is a summary of key performance metrics reported in different studies, showcasing the robustness and reliability of this analytical approach across various platforms.
| Performance Metric | LC-MS/MS System 1 | LC-MS/MS System 2 | LC-MS/MS System 3 |
| Linearity Range (ng/mL) | 1.00 - 100[1][2] | 1.0 - 150[3] | 0.2 - 20.0[4] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1.00[1][2] | 1.0[3] | 0.2[4] |
| Within-Run Precision (% CV) | ≤ 8.75[1][2] | Within ±15% of nominal value | Not explicitly stated |
| Between-Run Precision (% CV) | ≤ 8.75[1][2] | Within ±15% of nominal value | Not explicitly stated |
| Within-Run Accuracy (%) | 88.5 - 94.1[1][2] | Within ±15% of nominal value | Sufficient for LLOQ, LQC, MQC, and HQC[4] |
| Between-Run Accuracy (%) | 88.5 - 94.1[1][2] | Within ±15% of nominal value | Sufficient for LLOQ, LQC, MQC, and HQC[4] |
| Internal Standard | Deuterated Cabazitaxel (this compound)[1][2] | Not explicitly stated, but common practice | Paclitaxel (as an alternative)[4] |
| Sample Matrix | Human Lithium Heparinized Plasma[1][2] | Human Plasma[3] | Rat Whole Blood on Dry Blood Spots[4] |
The Critical Role of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is highly advantageous in LC-MS/MS analysis.[5] Deuterated standards exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[6] This co-elution and similar ionization response effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to higher accuracy and precision in quantitative results.[7][8]
While other taxanes like Paclitaxel have been used as internal standards, a deuterated analog of the analyte itself is generally considered the gold standard for minimizing analytical variability.[4]
Experimental Workflow for Cabazitaxel Bioanalysis
The following diagram illustrates a typical experimental workflow for the quantification of Cabazitaxel in biological matrices using LC-MS/MS with this compound as an internal standard.
Detailed Experimental Protocols
Below are representative experimental protocols derived from published methods for the analysis of Cabazitaxel using LC-MS/MS.
Protocol 1: Liquid-Liquid Extraction from Human Plasma[1][2]
-
Sample Preparation:
-
To 100 µL of human lithium heparinized plasma, add 20 µL of 4% ammonium (B1175870) hydroxide, 100 µL of acetonitrile, and the internal standard (deuterated Cabazitaxel).
-
Perform liquid-liquid extraction by adding 1 mL of n-butylchloride and vortexing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile.
-
Flow Rate: 0.20 mL/min.
-
Cycle Time: 5 minutes, with Cabazitaxel eluting at approximately 3.0 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cabazitaxel: m/z 836 > 555
-
This compound (Internal Standard): m/z 842 > 561
-
-
Protocol 2: Analysis from Dry Blood Spots[4]
-
Sample Preparation:
-
Spot whole blood standards onto DBS cards and allow them to dry.
-
The extraction procedure from the dried spots is not detailed but typically involves punching out the spot and extracting with an organic solvent.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 1 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Instrument: API-4000 LC-MS/MS system.
-
MRM Transitions:
-
Cabazitaxel: m/z 836.4 > 555.3 (primary) and other confirmatory transitions.
-
Paclitaxel (Internal Standard): m/z 854.4 > 286.0
-
-
Conclusion
The use of this compound as an internal standard provides a reliable and robust method for the quantification of Cabazitaxel across different LC-MS/MS platforms. The presented data demonstrates that methods employing this compound can achieve excellent sensitivity, linearity, accuracy, and precision, making it the recommended internal standard for pharmacokinetic and clinical studies. While alternative internal standards can be used, the physicochemical similarity of a deuterated analog to the analyte of interest ensures the most effective compensation for analytical variability. Researchers should carefully validate their specific LC-MS/MS system and method to ensure it meets the required performance characteristics for their intended application.
References
- 1. pure.eur.nl [pure.eur.nl]
- 2. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Inter-Lot Variability of Cabazitaxel-d9 Internal Standard: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Cabazitaxel, a potent chemotherapeutic agent, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification, particularly in complex biological matrices. Cabazitaxel-d9, a deuterated analog of Cabazitaxel, is a commonly employed internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. However, the inter-lot variability of this critical reagent can potentially impact the reliability and reproducibility of bioanalytical data. This guide provides a framework for assessing the inter-lot variability of this compound and compares its performance attributes to a potential alternative, Docetaxel, which is a structurally similar taxane.
Importance of Inter-Lot Variability Assessment
The consistency of an internal standard across different manufacturing lots is paramount for the long-term validity of a bioanalytical method. Variations in purity, isotopic enrichment, and the presence of impurities can lead to shifts in instrument response, affecting the accuracy of pharmacokinetic and toxicokinetic data. Regulatory bodies, such as the FDA and EMA, emphasize the need for robust and well-characterized bioanalytical methods, making the assessment of critical reagent variability a key component of method validation and lifecycle management.
Key Performance Parameters for Comparison
A thorough assessment of inter-lot variability should focus on several key analytical parameters. The following table summarizes these parameters and presents hypothetical data for three different lots of this compound, alongside a comparison with Docetaxel as an alternative internal standard.
| Parameter | Lot A (this compound) | Lot B (this compound) | Lot C (this compound) | Docetaxel (Alternative IS) | Acceptance Criteria |
| Chemical Purity (%) | 99.8 | 99.5 | 99.9 | 99.7 | > 99% |
| Isotopic Purity (% d9) | 99.2 | 98.9 | 99.5 | N/A | > 98% |
| Residual Unlabeled Drug (% d0) | 0.3 | 0.6 | 0.2 | N/A | < 0.5% |
| Mass Spectrometric Response (Peak Area) | 1.25 x 107 | 1.21 x 107 | 1.28 x 107 | 9.8 x 106 | Consistent response under identical conditions |
| Retention Time (min) | 4.21 | 4.22 | 4.21 | 3.95 | Consistent with analyte |
| Precision of Response (%RSD, n=6) | 2.1 | 2.5 | 1.9 | 3.2 | < 15% |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally for each new lot of internal standard.
Experimental Protocols
Assessment of Chemical and Isotopic Purity
Objective: To determine the chemical purity and isotopic distribution of different lots of this compound.
Methodology: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare solutions of each lot of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 µg/mL.
-
HRMS Analysis:
-
Infuse the sample solution directly into a high-resolution mass spectrometer.
-
Acquire full scan mass spectra in the appropriate mass range to observe the molecular ions of this compound and any potential impurities.
-
Calculate the chemical purity by comparing the peak area of the desired compound to the total area of all observed peaks.
-
Determine the isotopic purity by examining the distribution of the isotopic cluster and calculating the percentage of the d9 isotopologue.
-
-
NMR Analysis:
-
Dissolve a known amount of the internal standard in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum to identify and quantify any residual non-deuterated Cabazitaxel.
-
LC-MS/MS Method for Performance Evaluation
Objective: To evaluate the chromatographic and mass spectrometric performance of different lots of this compound in a bioanalytical method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabazitaxel: 836.4 > 555.3 m/z
-
This compound: 845.4 > 564.3 m/z
-
Docetaxel (if used): 808.4 > 527.3 m/z
-
-
Collision Energy and other MS parameters: Optimized for each analyte.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound or Docetaxel).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizing the Workflow and Decision Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing inter-lot variability and the logical process for selecting a suitable internal standard.
Caption: Workflow for assessing the inter-lot variability of this compound.
Caption: Decision-making process for selecting a suitable internal standard.
Conclusion and Recommendations
The use of a stable isotope-labeled internal standard like this compound is highly recommended for the bioanalysis of Cabazitaxel to ensure the highest accuracy and precision. However, this guide highlights the critical need for a systematic evaluation of inter-lot variability for this reagent. By implementing the described experimental protocols and adhering to the logical framework for internal standard selection, researchers can ensure the long-term reliability and consistency of their bioanalytical data. In cases where a stable isotope-labeled standard is not feasible, a structurally similar analog such as Docetaxel can be considered, but it requires more extensive validation to ensure it adequately compensates for analytical variability. Proactive assessment of internal standard performance is a cornerstone of robust bioanalytical method validation and contributes to the overall quality of drug development programs.
Safety Operating Guide
Proper Disposal of Cabazitaxel-d9: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Cabazitaxel-d9, a deuterated analog of the potent chemotherapeutic agent Cabazitaxel, requires stringent disposal procedures due to the cytotoxic nature of the parent compound. As a taxane (B156437) derivative, Cabazitaxel is classified as toxic, a suspected mutagen, and can cause organ damage through prolonged or repeated exposure.[1] Therefore, all waste contaminated with this compound must be handled and disposed of as hazardous cytotoxic waste to ensure the safety of laboratory personnel and prevent environmental contamination.
The following guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound in a research setting. These procedures are based on established guidelines for handling and disposing of cytotoxic drugs.[2][3][4][5][6]
Hazard Profile and Safety Summary
Prior to handling this compound, it is crucial to be aware of the hazards associated with the parent compound, Cabazitaxel, as outlined in its Safety Data Sheet (SDS). The deuterated form is expected to have a similar toxicological profile.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | H311 |
| Skin Irritation | Causes skin irritation. | H315 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 |
| Reproductive Toxicity | May cause harm to breast-fed children. | H362 |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. | H372 |
Data sourced from Cabazitaxel Safety Data Sheet.[1][7]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound and its associated waste.
-
Gloves: Two pairs of chemotherapy-rated gloves should be worn.[2]
-
Gown: A disposable, impermeable gown must be worn.
-
Eye Protection: Safety goggles or a face shield is required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.
Step-by-Step Disposal Protocol
There is no standard, validated chemical deactivation method for this compound suitable for a typical laboratory setting. Therefore, all this compound waste must be segregated and disposed of as hazardous chemical waste through a licensed disposal service.
1. Waste Segregation:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.
-
Do not mix cytotoxic waste with regular trash, biomedical waste, or other chemical waste.[5]
2. Waste Collection and Containerization:
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container with a purple lid, specifically marked for cytotoxic waste.[3][6]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, bench paper, and vials, should be collected in a thick, leak-proof plastic bag or a rigid container clearly labeled for cytotoxic waste.[3][6] These containers are often yellow with a purple lid or otherwise clearly marked.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and shatter-resistant container. This container must be clearly labeled as "Hazardous Waste: this compound".
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and should identify the primary constituent, "this compound".
-
Waste containers should be stored in a secure, designated area within the laboratory, away from general traffic.
4. Final Disposal:
-
Cytotoxic waste must be disposed of via high-temperature incineration through a certified hazardous waste management company.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.
Spill Management
In the event of a spill, the area should be immediately secured. Only personnel trained in handling cytotoxic spills and wearing appropriate PPE should perform the cleanup using a chemotherapy spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling Cabazitaxel-d9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cabazitaxel-d9. Adherence to these procedures is vital due to the cytotoxic nature of Cabazitaxel. The deuterated form, this compound, should be handled with the same precautions as the parent compound. Cabazitaxel is classified as a hazardous drug and is suspected of causing genetic defects, is toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure[1].
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier to exposure after all other control measures have been implemented[2]. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, disposable chemotherapy gloves tested to ASTM D6978 standard.[3][4] The outer glove should be placed over the cuff of the gown.[2] | Prevents skin contact with the compound. Double gloving provides an additional layer of protection[4]. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs[3][4]. | Protects the body and personal clothing from contamination[4]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[4][5]. | Protects eyes from splashes or airborne particles of the compound[4]. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system such as a biological safety cabinet[4]. | Minimizes the risk of inhaling the powdered compound[4]. |
| Foot Protection | Closed-toe shoes[4]. Shoe covers may be required by institutional policy[2][3]. | Protects feet from potential spills[4]. |
| Head and Face Protection | Hair covers and, if applicable, beard covers[3]. A face shield may be used in combination with goggles for additional protection[6]. | Prevents contamination of hair and face. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure a dedicated work area is designated for handling cytotoxic agents[7].
-
Work should be performed in a biological safety cabinet (BSC) or a compounding aseptic containment isolator to minimize exposure[8].
-
The immediate laboratory work area should be cleaned with water and detergent soap before and after the experimental procedures are completed[9].
-
A cytotoxic spill kit must be readily available[9].
2. Donning PPE:
-
Perform hand hygiene by washing hands with soap and water[3].
-
Don inner gloves.
-
Don the gown, ensuring it is fully closed in the back[3].
-
Don outer gloves, ensuring the cuffs of the gown are tucked into the outer gloves[2].
-
Don respiratory protection, eye protection, and any other required head or face coverings.
3. Handling this compound:
-
Handle the compound within the confines of the BSC.
-
Use Luer-lock connectors and needleless administration systems for any transfers of solutions to minimize the generation of aerosols[7].
-
Avoid crushing tablets or opening capsules if possible. If manipulation is necessary, it should be done within a containment device[10].
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination[4].
-
The contaminated outer gloves should be removed and disposed of inside the BSC[2].
-
Remove the gown, followed by eye and respiratory protection.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE[4].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure[4]. Cytotoxic waste should be segregated from other waste streams[10].
1. Unused Compound:
-
Dispose of unused this compound as hazardous chemical waste in a clearly labeled, sealed container[4].
-
Follow all local, state, and federal regulations for hazardous waste disposal[4].
2. Contaminated Labware (e.g., vials, pipette tips):
-
Trace Chemotherapy Waste: Items contaminated with residual amounts (less than 3% of the original volume) are considered trace waste. This includes empty vials, IV bags, tubing, gloves, and gowns[11][12]. This waste should be placed in rigid, puncture-resistant plastic containers labeled "trace chemotherapy" and "incinerate only"[11][13]. Soft trace waste can be placed in tear-resistant yellow plastic bags[11][13].
-
Bulk Chemotherapy Waste: Any waste contaminated with more than residual amounts of the drug, such as partially empty vials or IV bags, is considered bulk waste[11][12]. This waste is classified as hazardous and must be disposed of in a black RCRA-rated hazardous waste container[12][14].
3. Used PPE:
-
All disposable PPE used during the handling of this compound should be considered trace chemotherapy waste and disposed of accordingly in designated yellow containers for incineration[14].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pppmag.com [pppmag.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pogo.ca [pogo.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualia-bio.com [qualia-bio.com]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 14. sdmedwaste.com [sdmedwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
